2-chloro-N-(1-phenylethyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGMICUPYDDHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-80-3 | |
| Record name | 13230-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and safety information for 2-chloro-N-(1-phenylethyl)acetamide. This compound is a member of the α-haloacetamide class, which are valuable intermediates in organic synthesis due to their reactive α-chloro group, making them versatile building blocks for more complex molecules.[1] The information herein is intended to support research and development activities in medicinal chemistry and other related fields.
Chemical and Physical Properties
This compound is a solid at room temperature.[2][3] Its properties are defined by the presence of a stereocenter at the benzylic position of the phenylethyl group, an amide linkage, and a reactive C-Cl bond. The quantitative physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-[(1R)-1-phenylethyl]acetamide | [4] |
| CAS Number | 13230-80-3 (racemate), 36293-00-2 ((R)-enantiomer) | [2][3][4] |
| Molecular Formula | C₁₀H₁₂ClNO | [3][4] |
| Molecular Weight | 197.66 g/mol | [3][4] |
| Melting Point | 74.5-75.5 °C | [2] |
| Boiling Point | 360.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 13.41 ± 0.46 (Predicted) | [2] |
| SMILES | C--INVALID-LINK--NC(=O)CCl ((R)-enantiomer) | [4] |
| InChIKey | NCGMICUPYDDHPQ-MRVPVSSYSA-N ((R)-enantiomer) | [4] |
Spectral Data
Table 2: Spectral Information for Isomer 2-chloro-N-(2-phenylethyl)acetamide
| Spectrum Type | Key Features | Source |
| ¹H NMR | Data available in spectral databases. | [5] |
| ¹³C NMR | Data available in spectral databases. | [5] |
| GC-MS | Major peaks (m/z) observed at 104, 91, and 105. | [5] |
| IR | Vapor phase IR spectra are available. | [5] |
Chemical Reactivity and Synthesis
The primary reactivity of this compound is centered on the α-chloro group, which is susceptible to nucleophilic substitution.[1][6] This makes it a useful precursor for synthesizing a variety of other compounds.[1]
The most common method for synthesizing this compound is the chloroacetylation of 1-phenylethylamine. This reaction involves a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the HCl byproduct.[1]
Caption: General workflow for the synthesis of this compound.
The mechanism proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group from the acyl portion and neutralization of the generated acid by the base.[1]
Caption: Simplified reaction mechanism for chloroacetylation of an amine.
Experimental Protocols
Protocol 1: Synthesis in an Organic Solvent
This protocol is a standard method for the synthesis of N-substituted 2-chloroacetamides.[1]
-
Materials:
-
1-Phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a dropping funnel
-
-
Procedure:
-
Dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[1]
-
Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise to the cooled solution via the dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.[1][7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine to remove unreacted starting materials and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.[7]
-
Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound product.[7]
-
Safety and Handling
The safety profile of this compound is consistent with other α-chloroacetamides. It is classified as an irritant and may be harmful if swallowed.[4]
Table 3: GHS Hazard Classification for 2-chloro-N-[(1R)-1-phenylethyl]acetamide
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|
| Danger | H302: Harmful if swallowed[4]H315: Causes skin irritation[4]H318: Causes serious eye damage[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation[4] |
Source: PubChem CID 1549628[4]
Handling Precautions:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[1]
-
Inhalation: Avoid breathing dust, fumes, or vapors.[8]
-
Contact: Avoid contact with skin and eyes.[9] In case of contact, wash affected areas immediately with plenty of water.[10]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. 13230-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 7. prepchem.com [prepchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. angenechemical.com [angenechemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
2-chloro-N-(1-phenylethyl)acetamide IUPAC name and synonyms
An In-depth Technical Guide to 2-chloro-N-(1-phenylethyl)acetamide
This technical guide provides a comprehensive overview of this compound, a chloroacetamide derivative with potential applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential biological relevance.
Chemical Identity and Nomenclature
The proper identification and naming of a chemical compound are crucial for scientific communication. This compound is a chiral compound, and its name can refer to a specific stereoisomer or a racemic mixture.
IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the (R)-enantiomer is 2-chloro-N-[(1R)-1-phenylethyl]acetamide [1]. Similarly, the (S)-enantiomer is named 2-chloro-N-[(1S)-1-phenylethyl]acetamide [2]. When the stereochemistry is not specified, "this compound" is used.
Synonyms: This compound is known by several other names and identifiers in various chemical databases and commercial sources. A comprehensive list of synonyms is provided in the table below.
| Synonym | Source/Identifier |
| 2-chloro-N-(1-phenyl-ethyl)-acetamide | [1][2] |
| (r)-2-chloro-n-(1-phenylethyl)acetamide | [1] |
| 2-Chloro-N-(R)-(1-phenylethyl)acetamide | [1][3] |
| N-(2-Chloroacetyl)-(R)-1-phenylethylamine | [3] |
| N-[(S)-alpha-Methylbenzyl]chloroacetamide | [2] |
| Etomidate impurity 64 | [1] |
| 2-chloro-n-((1S)-1-phenylethyl)acetamide | [2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C10H12ClNO | [1][2][3] |
| Molecular Weight | 197.66 g/mol | [2][3] |
| Exact Mass | 197.0607417 Da | [1][2] |
| CAS Number | 36293-00-2 ((R)-enantiomer) | [1][3] |
| 36293-01-3 ((S)-enantiomer) | [2] | |
| Purity | ≥97% (Typical commercial grade) | [3] |
| Storage Conditions | Room temperature | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-chloro-N-alkyl/aryl acetamides, including this compound, is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride[4][5]. This reaction is a standard method for forming amide bonds.
General Synthesis Protocol:
The synthesis involves the reaction of 1-phenylethylamine with chloroacetyl chloride. The reaction can be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
(R)- or (S)-1-phenylethylamine
-
Chloroacetyl chloride
-
A suitable solvent (e.g., glacial acetic acid, toluene, or acetone)[4][6]
-
A base (e.g., sodium acetate or triethylamine)[4]
Procedure:
-
Dissolve 1-phenylethylamine in the chosen solvent in a reaction vessel.
-
If using a base like sodium acetate, add it to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of chloroacetyl chloride to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours[5].
-
Monitor the reaction progress using thin-layer chromatography (TLC)[5].
-
Upon completion, the product can be isolated by filtration if it precipitates.
-
The crude product is then washed and can be purified by recrystallization from a suitable solvent like ethanol to obtain the final product[6].
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological and Chemical Applications
While specific biological activities for this compound are not extensively documented in the provided search results, related acetamide and chloroacetamide derivatives have shown a range of biological effects, suggesting potential areas of investigation for this compound.
-
Antimicrobial Activity: Halogenated acetamides have been investigated for their antimicrobial properties, including antibacterial and antifungal activities[5]. The presence of the chloro group can be crucial for the biological activity of these molecules[7].
-
Medicinal Chemistry Intermediate: This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications[8]. For instance, chloroacetamides are used to synthesize derivatives with antidepressant properties[4].
-
Chemical Reactivity: The chloro group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the derivatization of the molecule to create a variety of other compounds[6].
The following diagram illustrates the potential logical relationships for the application and derivatization of this compound.
Caption: Logical relationships of this compound's applications.
References
- 1. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Chloro Acetamide [anshulchemicals.com]
physical and chemical properties of 2-chloro-N-(1-phenylethyl)acetamide
An In-depth Technical Guide to 2-chloro-N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and structural properties of this compound. It includes key identification data, physicochemical parameters, detailed experimental protocols for its synthesis, and a discussion of its reactivity and potential applications as a chemical intermediate.
Core Properties and Identifiers
This compound is a chloroacetamide derivative that serves as a valuable building block in organic synthesis. The compound exists as a racemic mixture and as distinct enantiomers, with the (R)-enantiomer being frequently cited. It is essential to distinguish between the specific forms by their CAS numbers.
Physicochemical Data Summary
The quantitative properties of this compound are summarized in the table below. Note that some values are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| 2-chloro-N-[(1R)-1-phenylethyl]acetamide (for the R-enantiomer) | [3] | |
| CAS Number | 13230-80-3 (racemic) | [1][2] |
| 36293-00-2 ((R)-enantiomer) | [3][4] | |
| Molecular Formula | C₁₀H₁₂ClNO | [2][3][4] |
| Molecular Weight | 197.66 g/mol | [2][4] |
| Melting Point | 74.5-75.5 °C | [1] |
| Boiling Point | 360.8 ± 35.0 °C (Predicted) | [1] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.41 ± 0.46 (Predicted) | [1] |
| Storage Conditions | Room Temperature, Sealed in a dry place | [1][2][4] |
Synthesis and Experimental Protocols
The synthesis of N-substituted chloroacetamide derivatives is typically achieved through the reaction of an amine with chloroacetyl chloride.[5] This standard method is applicable for the preparation of this compound.
General Synthesis Protocol: Acylation of 1-Phenylethylamine
This protocol outlines the synthesis of this compound via the Schotten-Baumann reaction, involving the acylation of 1-phenylethylamine with chloroacetyl chloride.[5][6]
Materials:
-
1-Phenylethylamine
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., toluene, dichloromethane, or dimethyl ketone)[7][8]
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenylethylamine and a suitable base (e.g., triethylamine) in an anhydrous solvent. Stir the solution under an inert atmosphere (e.g., nitrogen).
-
Addition of Acylating Agent: Cool the mixture in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution over a period of one hour.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[5]
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[5][7]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the presence of the electrophilic chloroacetyl group. This makes it a versatile intermediate for further chemical modifications.
Key Reactions
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles. This allows for the introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives.[7]
-
Hydrolysis: Under either acidic or basic conditions, the amide bond can be hydrolyzed to yield 1-phenylethylamine and chloroacetic acid.[7]
Applications in Synthesis
This compound is primarily used as a reagent and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors.[7] While specific biological activities for this exact compound are not widely reported, its structural motifs are found in various bioactive molecules.
-
Pharmaceutical Intermediates: Chloroacetamide derivatives are precursors in the synthesis of compounds with potential analgesic, antidepressant, and antimicrobial properties.[5][7][9][10] For example, related phenylacetamides have been investigated as potential antidepressant agents, and derivatives have been docked against cyclooxygenase (COX) enzymes to evaluate potential analgesic activity.[8][9] The chloroacetamide moiety has been shown to be crucial for the antimicrobial activity of certain molecules.[10]
Caption: Logical flow illustrating the application of the title compound as a key intermediate.
Spectral Information
Structural confirmation of synthesized 2-chloro-N-alkyl/aryl acetamide derivatives is typically achieved using spectral techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5][9] For the related compound 2-chloro-N-phenylacetamide, characteristic IR peaks include N-H stretching (~3271 cm⁻¹), C=O stretching (~1668 cm⁻¹), and C-Cl stretching (785-540 cm⁻¹).[5] Similar characteristic peaks would be expected for this compound. Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine.[5]
References
- 1. 13230-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound - CAS:13230-80-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. ijpsr.info [ijpsr.info]
- 6. 2-Chloro-N-phenethylacetamide (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]
An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and logical relationships of 2-chloro-N-(1-phenylethyl)acetamide. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.
Core Compound Properties
This compound is a halogenated amide derivative. Its structure features a chloroacetyl group bonded to the nitrogen of a 1-phenylethylamine moiety. This compound serves as a valuable intermediate in organic synthesis. The quantitative properties of this compound are summarized below. Note that properties may vary slightly depending on whether the compound is a racemic mixture or a specific stereoisomer, such as the (R)-enantiomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO | [1] |
| Molecular Weight | 197.66 g/mol | [1][2] |
| CAS Number | 13230-80-3 (racemate) | [3] |
| 36293-00-2 ((R)-isomer) | [1] | |
| Melting Point | 74.5-75.5 °C | [3] |
| Boiling Point | 360.8 ± 35.0 °C (Predicted) | [3] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 13.41 ± 0.46 (Predicted) | [3] |
Experimental Protocols
The synthesis of this compound is typically achieved via nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The protocols provided below are generalized from standard procedures for the chloroacetylation of primary amines.
Protocol 1: Synthesis of this compound
This protocol details the reaction of 1-phenylethylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
1-Phenylethylamine (1.0 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
Triethylamine (TEA) or another suitable non-nucleophilic base (1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in the chosen anhydrous solvent.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred amine solution using a dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).[4]
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
-
Purification:
Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6] The melting point should be determined and compared to the literature value.
Visualizations: Workflows and Logical Relationships
Synthesis and Purification Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Chemical Reaction Mechanism
N-substituted chloroacetamides are formed through a nucleophilic acyl substitution mechanism. This logical relationship is fundamental to its synthesis and is depicted below. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroacetyl chloride.
While this compound itself is primarily a synthetic intermediate, the broader class of N-substituted chloroacetamides has been investigated for various biological activities. Studies have shown that some derivatives possess antimicrobial and antiproliferative properties.[7][8][9] Their biological activity is often attributed to their ability to act as alkylating agents, with the reactive C-Cl bond allowing them to form covalent bonds with nucleophilic residues (like cysteine) in target proteins, potentially inhibiting enzyme function.[10] This mechanism underpins their potential as candidates for further drug development.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13230-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 5. prepchem.com [prepchem.com]
- 6. ijpsr.info [ijpsr.info]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-chloro-N-(1-phenylethyl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N-(1-phenylethyl)acetamide, a key intermediate in various synthetic pathways. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. The methodologies described are based on established principles for analogous N-substituted acetamides and are intended to enable researchers to generate precise and reliable solubility data.
Introduction
This compound is a chiral acetamide derivative of significant interest in organic synthesis and pharmaceutical development. Its solubility in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies such as crystallization, and formulation development. An understanding of its solubility profile allows for the optimization of process conditions, leading to improved yields, purity, and efficiency in synthetic routes.
Factors Influencing Solubility
The solubility of this compound in a given organic solvent is governed by several factors:
-
Polarity of the Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents are likely to be effective due to dipole-dipole interactions with the amide and chloro groups.
-
Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and acceptor (C=O), which can interact with protic solvents (e.g., alcohols) and other hydrogen bond accepting/donating solvents.
-
Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature.
-
Crystalline Structure: The lattice energy of the solid form of this compound will impact the energy required to dissolve the solute.
Experimental Determination of Solubility
Given the absence of extensive published data, a standardized experimental protocol is necessary to determine the solubility of this compound. The gravimetric method is a reliable and widely used technique for this purpose.
Experimental Protocol: Gravimetric Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.
1. Materials and Equipment:
- This compound (high purity)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
- Thermostatic shaker or water bath
- Calibrated thermometer
- Analytical balance (±0.1 mg)
- Glass vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- Drying oven
2. Procedure:
- Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.
- Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
- Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to prevent precipitation of the solute due to temperature changes.
- Solvent Evaporation: Determine the mass of the filtered solution. Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.
- Calculation of Solubility: The solubility can be expressed in various units (e.g., g/100 g solvent, g/L, mole fraction).
3. Data Presentation: The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison across different solvents and temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Hexane | 25 | Experimental Value |
| Other Solvents | TBD | Experimental Value |
Table 1: Hypothetical structure for presenting experimentally determined solubility data of this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the gravimetric method for solubility determination.
Alternative and Confirmatory Analytical Techniques
For certain solvent systems, especially those with high boiling points, the gravimetric method may be slow or impractical. In such cases, or for confirmatory purposes, quantitative analysis of the saturated solution can be performed using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV-Vis) can be used to determine the concentration of this compound in the filtered saturated solution. This requires the preparation of a calibration curve with standards of known concentrations.
-
Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, GC can also be employed for quantification.
Conclusion
This technical guide provides a framework for the systematic determination of the solubility of this compound in various organic solvents. By following the detailed experimental protocol for the gravimetric method and utilizing the structured approach to data presentation, researchers can generate the critical data needed to optimize synthetic processes, design effective purification strategies, and advance drug development efforts involving this important chemical intermediate. The provided workflow diagram serves as a clear visual aid for the experimental process.
Navigating the Safety Profile of 2-chloro-N-(1-phenylethyl)acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and hazard information for 2-chloro-N-(1-phenylethyl)acetamide, a chemical intermediate of interest in pharmaceutical and chemical research. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from various sources, including GHS classifications for the racemic mixture and its enantiomers, physical and chemical properties, and safety information for the related compound, 2-chloroacetamide. All information derived from analogous compounds should be interpreted with caution.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13230-80-3 | ChemicalBook[1] |
| Molecular Formula | C10H12ClNO | ChemicalBook[1] |
| Molecular Weight | 197.66 g/mol | ChemicalBook[1] |
| Melting Point | 74.5-75.5 °C | ChemicalBook[1] |
| Boiling Point | 360.8±35.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.140±0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| Storage Temperature | Room Temperature | ChemicalBook[1] |
| pKa | 13.41±0.46 (Predicted) | ChemicalBook[1] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The available GHS classifications for this compound and its (1R)-enantiomer are summarized in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Racemic this compound[2] | (1R)-2-chloro-N-(1-phenylethyl)acetamide[3] |
| Acute Toxicity, Oral | Category 3 (Toxic if swallowed) | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) / Category 2 (Causes serious eye irritation) | Category 1 (Causes serious eye damage) / Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) |
Pictograms:
Hazard Statements (H-statements):
It is important to note that for the (1R)-enantiomer, a safety data sheet from one supplier indicated "no data available" for many hazard classifications, highlighting the gaps in readily accessible, verified safety information[4].
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public domain. The GHS classifications are based on aggregated data from notifications to regulatory bodies like the ECHA C&L Inventory[2].
Safety Measures and Procedures
The following sections outline recommended safety measures. In the absence of specific data for this compound, these recommendations are based on general best practices for handling halogenated organic compounds and information available for the parent compound, 2-chloroacetamide.
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial. The following procedures are recommended.
Fire Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5].
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas[6].
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear[7].
Accidental Release Measures
For accidental spills, the primary objectives are to contain the spill, prevent its spread, and safely clean it up.
Handling and Storage
Proper handling and storage are critical to minimize the risk of exposure and ensure the stability of the compound.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[8].
-
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is recommended when handling this compound.
Stability and Reactivity
-
Reactivity: Information on the specific reactivity of this compound is limited. However, like other chloroacetamides, it may react with strong oxidizing agents, strong acids, and strong bases[8].
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Hazardous Decomposition Products: Upon decomposition, it may release toxic fumes including carbon oxides, nitrogen oxides, and hydrogen chloride gas[6].
Toxicological Information
Conclusion
This technical guide consolidates the currently available safety and hazard information for this compound. While GHS classifications provide a foundational understanding of its hazards, significant data gaps exist, particularly concerning quantitative toxicological data and detailed procedural responses. Researchers, scientists, and drug development professionals are urged to handle this compound with extreme caution, adhering to the general safety principles outlined in this guide and seeking additional information from suppliers or specialized safety resources. The lack of comprehensive data underscores the importance of conducting thorough risk assessments before initiating any work with this compound.
References
- 1. 13230-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-CHLOROACETAMIDE [training.itcilo.org]
- 9. 2-chloro-n-phenethylacetamide | CAS#:13156-95-1 | Chemsrc [chemsrc.com]
- 10. chemos.de [chemos.de]
Navigating the Safety Profile of 2-chloro-N-(1-phenylethyl)acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-chloro-N-(1-phenylethyl)acetamide and related chloroacetamide compounds. Due to the limited availability of specific toxicological data for this compound, this document leverages information from closely related analogues, primarily 2-chloroacetamide, to offer insights into its potential hazard profile. All data derived from analogue compounds are clearly indicated. This guide is intended to support risk assessment and the implementation of appropriate safety protocols in a research and development setting.
Section 1: Chemical and Physical Properties
A foundational aspect of material safety is understanding the substance's physical and chemical characteristics. These properties influence its behavior under various conditions and are critical for proper handling, storage, and emergency response.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO | PubChem[1] |
| Molecular Weight | 197.66 g/mol | PubChem[1] |
| CAS Number | 36293-00-2 | Vibrant Pharma Inc.[2] |
| Melting Point | 74.5-75.5 °C | ChemicalBook[3] |
| Boiling Point | 360.8±35.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.140±0.06 g/cm³ (Predicted) | ChemicalBook[3] |
Section 2: Hazard Identification and Classification
Understanding the potential hazards is paramount for ensuring laboratory safety. The following table summarizes the Globally Harmonized System (GHS) classification for a closely related isomer, 2-chloro-N-phenethyl-acetamide, which provides an indication of the potential hazards associated with this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Data for 2-chloro-N-phenethyl-acetamide, a structural isomer.[1]
Section 3: Toxicological Data (Analogue Data)
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 155 mg/kg | Cole-Parmer[4] |
| LD50 | Rabbit | Oral | 122 mg/kg | Cole-Parmer[4] |
| LD50 | Rat | Oral | 138 mg/kg | Cole-Parmer[4] |
Section 4: Experimental Protocols
While specific experimental protocols for the toxicological evaluation of this compound are not available, the following outlines general methodologies commonly employed for assessing the safety of chemical compounds, as inferred from studies on related chloroacetamides.
Acute Oral Toxicity (LD50) Determination: A standardized protocol, such as the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), is typically followed. This involves the administration of the test substance to a group of fasted animals (e.g., rats or mice) at one of a series of fixed dose levels. Observations of toxic effects and mortality are made over a defined period, typically 14 days. The LD50 value is then estimated based on the observed outcomes.
Skin Irritation/Corrosion: Following a protocol similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion), the test substance is applied to a small area of the skin of a test animal (e.g., a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the reactions is scored to determine the irritation potential.
Eye Irritation/Corrosion: Based on methods like OECD Guideline 405 (Acute Eye Irritation/Corrosion), a small amount of the substance is instilled into the eye of a test animal. The eye is then examined for signs of irritation, such as redness, swelling, and corneal opacity, at various time points.
Section 5: Potential Mechanisms of Toxicity and Signaling Pathways
The toxicity of chloroacetamide herbicides is believed to be linked to their reactivity as alkylating agents and their ability to induce oxidative stress.[5][6]
Alkylation and Glutathione Depletion: Chloroacetamides can react with nucleophilic groups in biological macromolecules, such as proteins and DNA. A key target is glutathione (GSH), a critical cellular antioxidant. Depletion of GSH can leave cells vulnerable to damage from reactive oxygen species (ROS).
Figure 1: Alkylation Pathway of Chloroacetamides. This diagram illustrates the reaction of chloroacetamides with glutathione and other cellular nucleophiles, leading to cellular damage.
Oxidative Stress Induction: Studies on chloroacetamide herbicides have shown that they can lead to the generation of reactive oxygen species (ROS), which can damage cellular components.[6] This oxidative stress can trigger apoptotic pathways.
Figure 2: Oxidative Stress Signaling. This diagram shows the potential pathway for chloroacetamide-induced oxidative stress, leading to apoptosis.
Section 6: Safe Handling and Emergency Procedures
Given the potential hazards, strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Section 7: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.
Section 8: Concluding Remarks
This technical guide provides a summary of the available safety information for this compound, supplemented with data from related chloroacetamide compounds. The information presented underscores the need for careful handling and the use of appropriate personal protective equipment. Researchers and drug development professionals should use this guide as a starting point for their own comprehensive risk assessments and to establish safe laboratory practices. As more specific data for this compound becomes available, this guide should be updated accordingly.
References
- 1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chirality of 2-chloro-N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chirality of 2-chloro-N-(1-phenylethyl)acetamide, a chiral synthetic intermediate. The document details the origin of its stereochemistry, methods for its enantioselective synthesis, and protocols for the analytical separation of its enantiomers. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Diagrams illustrating the synthetic pathway and stereoisomeric relationships are included to facilitate understanding. This guide serves as a critical resource for chemists and pharmaceutical scientists working with this and related chiral molecules.
Introduction
This compound is a halogenated amide derivative whose utility in synthetic chemistry is amplified by its chiral nature. The presence of a stereocenter at the 1-phenylethyl moiety gives rise to two enantiomers, (R)-2-chloro-N-(1-phenylethyl)acetamide and (S)-2-chloro-N-(1-phenylethyl)acetamide. As is crucial in drug development and the synthesis of complex molecules, the biological activity and interaction of each enantiomer can differ significantly. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is of high importance.
The chirality of this compound is derived directly from its precursor, 1-phenylethylamine, a well-known and readily available chiral amine. The synthesis involves the formation of an amide bond between the chiral amine and chloroacetyl chloride, a reaction that does not affect the existing stereocenter.
Stereochemistry and Physicochemical Properties
The stereochemistry of this compound is determined by the configuration of the 1-phenylethylamine used in its synthesis. The (R) and (S) enantiomers of 1-phenylethylamine are commercially available and their physical properties are well-documented.
Table 1: Physicochemical Properties of 1-Phenylethylamine Enantiomers
| Property | (R)-(+)-1-Phenylethylamine | (S)-(-)-1-Phenylethylamine |
| CAS Number | 3886-69-9 | 2627-86-3 |
| Molecular Formula | C₈H₁₁N | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol | 121.18 g/mol |
| Boiling Point | 187 °C | 187-189 °C |
| Density | 0.95 g/cm³ at 20 °C | 0.948-0.956 g/cm³ |
| Specific Rotation | +39° (neat) | -39° (neat)[1] |
| +40.00 (20.00°C neat)[2] | -40.00 (20.00°C neat)[3] | |
| +30° ± 2° (c=10 in ethanol) | -30° (c=10, ethanol)[4][5] |
The properties of the resulting this compound enantiomers are expected to be identical except for their interaction with plane-polarized light. The (R)-enantiomer is commercially available.
Table 2: Physicochemical Properties of this compound Enantiomers
| Property | (R)-2-chloro-N-(1-phenylethyl)acetamide | (S)-2-chloro-N-(1-phenylethyl)acetamide |
| CAS Number | 36293-00-2[6][7] | Not readily available |
| Molecular Formula | C₁₀H₁₂ClNO[6][7] | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol [6][7] | 197.66 g/mol |
| Specific Rotation | Expected to be dextrorotatory (+) | Expected to be levorotatory (-) |
| Purity (Typical) | ≥97%[6][7] | Not applicable |
Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound is a straightforward nucleophilic acyl substitution reaction. The stereochemical integrity of the chiral amine is maintained throughout the process.
Caption: Synthetic workflow for (R)-2-chloro-N-(1-phenylethyl)acetamide.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of (R)-2-chloro-N-(1-phenylethyl)acetamide.[8][9][10]
Materials:
-
(R)-(+)-1-Phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ice bath, magnetic stirrer, round-bottom flask, dropping funnel, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve (R)-(+)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure (R)-2-chloro-N-(1-phenylethyl)acetamide.
Chiral Separation and Analysis
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating and quantifying the enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving this class of compounds.
Caption: Relationship between the racemic mixture and its enantiomers.
Proposed Chiral HPLC Method
The following is a proposed starting method for the chiral separation of this compound enantiomers, based on common practices for similar compounds. Method optimization will be required.
Table 3: Proposed Chiral HPLC Method Parameters
| Parameter | Recommended Starting Condition |
| Column | Chiralcel® OD-H or Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase or a compatible solvent. |
Method Development Notes:
-
The ratio of n-hexane to alcohol (2-propanol or ethanol) in the mobile phase is a critical parameter for optimizing resolution.
-
For basic compounds like this amide, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.
-
If separation is not achieved in normal phase, a polar organic or reversed-phase mode with a suitable chiral column could be explored.
Conclusion
This technical guide has detailed the key aspects of the chirality of this compound. The stereochemistry is derived from the 1-phenylethylamine precursor, and enantiomerically pure forms can be synthesized via a standard acylation reaction. While specific optical rotation data for the final product is not widely published, the properties of the chiral starting materials are well-characterized. For analytical purposes, chiral HPLC is the recommended technique for the separation and quantification of the enantiomers, and a robust starting method has been proposed. This guide provides the necessary foundational information for researchers and developers working with this chiral intermediate.
References
- 1. (S)-(-)-1-Phenylethylamine | 2627-86-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. (R)-(+)-1-Phenylethylamine, 99+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (S)-(-)-1-Phenylethylamine, 99+%, produced by BASF AG 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2627-86-3 (S)-(-)-1-Phenylethylamine AKSci J80016 [aksci.com]
- 5. (S)-(-)-1-Phenylethylamine, ChiPros 99+%, ee 99.5% | Fisher Scientific [fishersci.ca]
- 6. (R)-(+)-1-Phenylethylamine, 99+%, ee 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsr.info [ijpsr.info]
Methodological & Application
Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-chloro-N-(1-phenylethyl)acetamide from 1-phenylethylamine and chloroacetyl chloride. This synthesis is a fundamental example of N-acylation, a crucial reaction in the development of pharmaceutical intermediates. 2-chloro-N-substituted acetamides are versatile precursors for a variety of biologically active molecules, including those with analgesic, antimicrobial, and antidepressant properties.[1][2][3] This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
N-substituted acetamides, particularly those bearing a chloroacetyl group, are significant intermediates in organic synthesis and medicinal chemistry. The reactivity of the C-Cl bond allows for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[4][5] The target compound, this compound, and its derivatives are of interest in drug discovery programs. For instance, various N-aryl acetamides have been investigated for their potential as analgesic agents by targeting cyclo-oxygenase (COX) enzymes.[6] Furthermore, the chloroacetamide moiety is a key component in compounds exhibiting antimicrobial and antifungal activities.[1][3] The synthesis described herein is a robust and adaptable method for producing this valuable chemical building block.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 1-phenylethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.[5]
Chemical Equation:
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N-substituted chloroacetamides, based on similar reported procedures.[1][7][8]
| Parameter | Expected Value |
| Reactant Molar Ratios | |
| 1-Phenylethylamine | 1.0 eq |
| Chloroacetyl Chloride | 1.1 - 1.2 eq |
| Triethylamine | 1.1 - 1.5 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform |
| Temperature | 0-5 °C (during addition), then Room Temperature |
| Reaction Time | 3 - 6 hours |
| Product Characterization | |
| Yield | 75 - 95% |
| Melting Point | Varies based on purity (e.g., similar N-aryl acetamides range from 91-167 °C)[2] |
| Purity (by TLC/HPLC) | >95% after purification |
Experimental Protocol
This protocol describes the synthesis of this compound in an organic solvent.
Materials:
-
1-Phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the mixture for 15 minutes to cool the solution to 0-5 °C.[5]
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution using a dropping funnel. Maintain the temperature below 5 °C during the addition.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup:
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.[8]
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.[7]
-
Safety Precautions:
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Amines can be toxic and corrosive. Handle with care.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the application of N-substituted chloroacetamides as precursors in drug development.
References
- 1. ijpsr.info [ijpsr.info]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]
- 4. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. sphinxsai.com [sphinxsai.com]
Application Notes & Protocols: Chloroacetylation of 1-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the chloroacetylation of 1-phenylethylamine to synthesize 2-chloro-N-(1-phenylethyl)acetamide. This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The protocols outlined below include a standard method using organic solvents and a green chemistry approach utilizing an aqueous buffer system.
General Reaction Scheme
The chloroacetylation of 1-phenylethylamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2]
Figure 1: General reaction for the chloroacetylation of 1-phenylethylamine.
Summary of Reaction Conditions
The efficiency and yield of the chloroacetylation reaction are influenced by the choice of solvent, base, temperature, and reaction time. The following table summarizes various conditions reported in the literature for the chloroacetylation of primary amines.
| Amine Substrate | Acylating Agent | Base / Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Amines | Chloroacetyl chloride | DBU (0.2 eq) | THF | Room Temp. | 3 - 6 | 75 - 95 | [3][4] |
| Anilines / Amines | Chloroacetyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 - 5 | 2 - 4 | Not specified | [1][3] |
| Anilines / Amines | Chloroacetyl chloride | Sodium Acetate | Glacial Acetic Acid | Not specified | 2 | 62 - 74 | [5] |
| Anilines / Amines | Chloroacetyl chloride | None (Phosphate Buffer) | Water | Room Temp. | < 20 min | High | [6][7] |
| 2-Aminobenzyl alcohol | Chloroacetyl chloride | Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | Not specified | Not specified | 83 (N-acylated) | [8] |
Experimental Protocols
Protocol 1: General Synthesis in an Organic Solvent
This widely used method is adaptable for various primary and secondary amines, including 1-phenylethylamine, using standard laboratory solvents and reagents.[1][3]
Materials:
-
1-Phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) and the selected base (e.g., TEA, 1.1 eq) in the anhydrous organic solvent (e.g., DCM).
-
Cool the mixture to 0-5 °C using an ice bath while stirring.[1]
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-30 minutes. Maintain the temperature below 5 °C during the addition.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[1][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1] If a precipitate does not form, the organic layer can be separated, washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
Isolate the solid product by vacuum filtration and wash with cold water.[3]
-
Dry the product. For further purification, recrystallization from a suitable solvent such as ethanol can be performed.[1][3]
Protocol 2: Green Synthesis in Aqueous Phosphate Buffer
This protocol offers a rapid, metal-free, and environmentally friendly alternative, avoiding the use of volatile organic solvents.[6][7][8]
Materials:
-
1-Phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.0 eq)
-
Phosphate Buffer (e.g., 0.5 M, pH 7.4)
-
Beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a flask, dissolve 1-phenylethylamine (1.0 eq) in the phosphate buffer.
-
Stir the solution vigorously at room temperature.
-
Add chloroacetyl chloride (1.0 eq) to the stirring solution. The reaction is typically rapid and may be complete within 20 minutes.[6][7]
-
The product will often precipitate directly from the aqueous solution.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual buffer salts.
-
Dry the purified this compound.
Experimental Workflow & Logic
The following diagram illustrates the general workflow for the synthesis, isolation, and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-chloro-N-(1-phenylethyl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloro-N-(1-phenylethyl)acetamide as a versatile chiral precursor in organic synthesis. Detailed protocols for its application in the synthesis of bioactive molecules and as a chiral auxiliary are presented, along with relevant quantitative data and mechanistic insights.
Introduction
This compound is a valuable chiral building block in synthetic organic chemistry. Its utility stems from the presence of a reactive C-Cl bond, which allows for facile nucleophilic substitution, and a chiral 1-phenylethyl moiety that can direct the stereochemical outcome of reactions. This combination makes it an important precursor for the asymmetric synthesis of a variety of compounds, including N-substituted glycine derivatives, heterocyclic compounds, and other chiral intermediates for drug development.
Applications in the Synthesis of Bioactive Molecules
The reactivity of the α-chloro group makes this compound an excellent substrate for introducing the N-(1-phenylethyl)acetamido moiety into various molecular scaffolds. This has been exploited in the synthesis of several classes of biologically active compounds.
Synthesis of Praziquantel Analogues
2-chloro-N-phenethylacetamide, a non-chiral analogue of the title compound, is a key intermediate in the industrial synthesis of Praziquantel, a broad-spectrum anthelmintic drug. The methodology can be adapted for the synthesis of chiral analogues by starting with this compound. The synthesis involves a tandem amidoalkylation and N-acyliminium ion cyclization.
General Reaction Scheme:
Caption: Synthetic pathway to tetrahydroisoquinoline derivatives.
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Precursor
This protocol describes the nucleophilic substitution reaction of this compound with an amine, which is the first step towards the synthesis of Praziquantel analogues.
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Amine (e.g., aminoacetaldehyde dimethyl acetal) | 1.2 eq |
| Base (e.g., NaHCO₃) | 1.5 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | 70-85% |
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add the amine (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of N-Substituted Glycine Derivatives
This compound can be used to synthesize chiral N-substituted glycine derivatives. These compounds are valuable intermediates in the synthesis of peptidomimetics and other biologically active molecules. The synthesis involves a rearrangement of the corresponding 2-chloro-N-aryl acetamides. A general, mild, and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides.[1]
Experimental Protocol: Synthesis of N-(1-phenylethyl)glycine
| Reagent/Parameter | Value |
| This compound | 1.0 mmol |
| CuCl₂·2H₂O | 1.1 mmol |
| KOH | 1.1 mmol (initial), 2.5 mmol (second step) |
| Solvent | Acetonitrile, then Ethanol |
| Temperature | Reflux |
| Reaction Time | 30 min, then 1 hour |
| Yield | High [1] |
Procedure: [1]
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add KOH (0.06 g, 1.1 mmol) and CuCl₂·2H₂O (0.18 g, 1.1 mmol).
-
Stir the resulting mixture at reflux for 30 minutes.
-
Monitor the reaction by TLC. After completion, evaporate the solvent under reduced pressure.
-
Add KOH (0.14 g, 2.5 mmol) in ethanol (10 mL) to the reaction mixture and reflux for another hour.
-
After completion, cool the reaction mixture and acidify with dilute HCl.
-
The product can be isolated by filtration or extraction and purified by recrystallization.
Application as a Chiral Auxiliary
The 1-phenylethyl group in this compound can act as a chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center. This is a powerful strategy in asymmetric synthesis.
Diastereoselective Alkylation Reactions
The enolate derived from this compound can undergo diastereoselective alkylation. The bulky 1-phenylethyl group effectively shields one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face.
General Workflow:
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocol: Diastereoselective Alkylation
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Base (e.g., Lithium diisopropylamide - LDA) | 1.1 eq |
| Electrophile (e.g., Benzyl bromide) | 1.2 eq |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
| Diastereomeric Excess (d.e.) | Typically >90% |
Procedure:
-
Prepare a solution of LDA (1.1 eq) in dry THF at -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in dry THF to the LDA solution at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C to form the enolate.
-
Add the electrophile (1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis of the crude product.
-
The product can be purified by column chromatography.
-
The chiral auxiliary can be subsequently cleaved by hydrolysis to yield the chiral carboxylic acid derivative.
Signaling Pathway Diagrams
Derivatives of this compound have been investigated for their potential to modulate various biological pathways.
Cyclooxygenase (COX) Signaling Pathway
Some derivatives of N-substituted chloroacetamides have been suggested to exhibit analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Inhibition of the COX pathway by acetamide derivatives.
Calcium Signaling in Muscle Contraction (Relevant to Praziquantel's Mechanism)
Praziquantel, synthesized from a derivative of the title compound, disrupts calcium homeostasis in parasitic worms, leading to muscle paralysis. This diagram illustrates the general mechanism of calcium's role in muscle contraction.
Caption: Disruption of calcium signaling in muscle cells.
These notes are intended to serve as a guide for the synthetic applications of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific needs, always adhering to safe laboratory practices.
References
Application Notes and Protocols: Potential Biological Activity of 2-chloro-N-(1-phenylethyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of 2-chloro-N-(1-phenylethyl)acetamide derivatives and related chloroacetamides. The information compiled from recent studies highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Biological Activities and Efficacy
This compound derivatives have demonstrated a range of biological activities. The presence of the chloroacetamide moiety is often crucial for their observed effects. The primary activities investigated include anticancer and antimicrobial effects.
Anticancer Activity
Several studies have explored the cytotoxic effects of chloroacetamide derivatives against various cancer cell lines. The mechanism of action is thought to involve the inhibition of key cellular enzymes, such as glutathione S-transferase (GST).[1][2]
Table 1: Anticancer Activity of Chloroacetamide Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| SA-1 | NCI-H226 (Lung) | SRB Assay | 1866.20 | [3] |
| SA-2 | NCI-H226 (Lung) | SRB Assay | 1702.23 | [3] |
| SA-3 | NCI-H226 (Lung) | SRB Assay | 1374.35 | [3] |
Note: The specific structures of SA-1, SA-2, and SA-3 are detailed in the referenced publication.
Antimicrobial Activity
The antimicrobial potential of these derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The general finding is that these compounds exhibit moderate to high activity, particularly against Gram-positive bacteria.[4][5] The addition of a chlorine atom to the acetamide structure appears to enhance antimicrobial efficacy.[6]
Table 2: Antibacterial Activity of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives
| Compound ID | Bacterial Strain | Assay Type | Zone of Inhibition (mm) |
| 5d | S. aureus ATCC6538p | Disc Diffusion | 23.5 |
Note: The specific structure of 5d is detailed in the referenced publication.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the biological activity of this compound derivatives.
Synthesis of this compound Derivatives
This protocol outlines the general synthesis of N-substituted chloroacetamides.[7][8]
Protocol 2.1.1: General Synthesis
-
Dissolve the desired amine (e.g., 1-phenylethylamine) in a suitable solvent such as glacial acetic acid or an inert solvent like toluene or acetone.
-
Add a base, such as sodium acetate or potassium carbonate, to the mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred reaction mixture.
-
After the addition is complete, continue stirring the reaction at room temperature for several hours (typically 2-4 hours) to ensure the reaction goes to completion.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-chloro-N-substituted acetamide derivative.[7]
-
Characterize the final compound using techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][3]
In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[3]
Protocol 2.2.1: SRB Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Activity (Disc Diffusion Method)
The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[4]
Protocol 2.3.1: Disc Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.
-
Disc Impregnation: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound solution (e.g., 0.1 g/mL in a suitable solvent like ethyl acetate).[4]
-
Disc Placement: Place the impregnated discs on the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc, which indicates the extent of the antimicrobial activity.
-
Controls: Use a standard antibiotic as a positive control and a disc impregnated with the solvent as a negative control.
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis, a proposed mechanism of action, and the general workflow for evaluating the biological activity of this compound derivatives.
Caption: General synthesis workflow for this compound derivatives.
References
- 1. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 2. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. seejph.com [seejph.com]
- 4. irejournals.com [irejournals.com]
- 5. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-chloro-N-(1-phenylethyl)acetamide as a Key Intermediate in Praziquantel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the broad-spectrum anthelmintic drug, Praziquantel, utilizing 2-chloro-N-(1-phenylethyl)acetamide as a crucial intermediate. The methodologies outlined are based on established chemical literature and patents, offering a roadmap for laboratory-scale synthesis and process development.
Introduction
Praziquantel is an essential medication for the treatment of various parasitic worm infections, particularly schistosomiasis. Its synthesis often proceeds through a multi-step pathway where the formation of key intermediates is critical for achieving high yields and purity. One such pivotal intermediate is this compound. This compound serves as a scaffold for the subsequent introduction of the diethoxymethylamino group, which is essential for the formation of the pyrazinoisoquinoline core of the Praziquantel molecule. This document details the synthetic route from phenylethylamine to Praziquantel, focusing on the preparation and reaction of this compound.
Synthetic Pathway Overview
The synthesis of Praziquantel via the this compound intermediate can be summarized in four main stages:
-
Amidation: Reaction of (R)-(+)-1-phenylethylamine with chloroacetyl chloride to yield this compound.
-
Amination: Substitution of the chloride in this compound with aminoacetaldehyde dimethyl acetal to form 2-((2,2-dimethoxyethyl)amino)-N-(1-phenylethyl)acetamide.
-
Cyclization (Pictet-Spengler Reaction): Acid-catalyzed intramolecular cyclization of the amination product to yield the piperazinone intermediate, praziquanamine.
-
Acylation: Final acylation of praziquanamine with cyclohexanecarbonyl chloride to produce Praziquantel.
Data Presentation
Physicochemical Properties of Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 36293-00-2 | C₁₀H₁₂ClNO | 197.66 | 67-70 |
| 2-((2,2-dimethoxyethyl)amino)-N-(1-phenylethyl)acetamide | Not available | C₁₄H₂₂N₂O₃ | 266.34 | Not available |
| Praziquanamine | 61633-88-1 | C₁₂H₁₄N₂O | 202.25 | 118-121 |
| Praziquantel | 55268-74-1 | C₁₉H₂₄N₂O₂ | 312.41 | 136-138 |
Summary of Reaction Yields
| Reaction Step | Reactants | Product | Reported Yield (%) | Reference |
| Step 1: Amidation | (R)-(+)-1-phenylethylamine, Chloroacetyl chloride | This compound | 96 | |
| Step 2: Amination | This compound, Aminoacetaldehyde dimethyl acetal | 2-((2,2-dimethoxyethyl)amino)-N-(1-phenylethyl)acetamide | 95 | |
| Step 3: Cyclization | 2-((2,2-dimethoxyethyl)amino)-N-(1-phenylethyl)acetamide | Praziquanamine | 95 | |
| Step 4: Acylation | Praziquanamine, Cyclohexanecarbonyl chloride | Praziquantel | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate 1)
Materials:
-
(R)-(+)-1-phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium bicarbonate (1.2 eq) or Sodium Carbonate
-
Toluene or Dichloromethane (DCM)[1]
-
Water
-
Brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-(+)-1-phenylethylamine and sodium bicarbonate in toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to dissolve the inorganic salts.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethanol/water. A reported yield for this step is 96%.
Protocol 2: Synthesis of 2-((2,2-dimethoxyethyl)amino)-N-(1-phenylethyl)acetamide (Intermediate 2)
Materials:
-
This compound (1.0 eq)
-
Aminoacetaldehyde dimethyl acetal (1.25 eq)
-
Sodium carbonate (1.3 eq)
-
Toluene
-
Dichloromethane
-
Water
-
Brine solution
Procedure:
-
To a mixture of this compound and sodium carbonate, add aminoacetaldehyde dimethyl acetal and toluene.
-
Heat the reaction mixture to 90-100 °C and stir for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and recover the toluene by distillation.
-
Dilute the residual oil with dichloromethane and wash the organic phase with water and then brine.
-
The resulting organic solution containing 2-((2,2-dimethoxyethyl)amino)-N-(1-phenylethyl)acetamide can be carried forward to the next step. A reported yield for this step is 95%.
Protocol 3: Synthesis of Praziquanamine (Intermediate 3)
Materials:
-
Solution of 2-((2,2-dimethoxyethyl)amino)-N-(1-phenylethyl)acetamide in dichloromethane (from Protocol 2)
-
Concentrated Sulfuric acid (3.0 eq)
-
25% Sodium hydroxide solution
-
Water
Procedure:
-
Cool the dichloromethane solution of 2-((2,2-dimethoxyethyl)amino)-N-(1-phenylethyl)acetamide to 10-15 °C.
-
Slowly add concentrated sulfuric acid, maintaining the temperature between 25-30 °C.
-
Stir the reaction mixture at this temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Adjust the pH of the aqueous layer to 8-9 with a 25% sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and use the resulting solution of praziquanamine for the next step. A reported yield for this step is 95%.
Protocol 4: Synthesis of Praziquantel (Final Product)
Materials:
-
Solution of Praziquanamine in dichloromethane (from Protocol 3)
-
Cyclohexanecarbonyl chloride (1.1 eq)
-
Sodium carbonate (2.0 eq)
-
Sodium bicarbonate solution
-
Cyclohexane
-
Water
Procedure:
-
To the dichloromethane solution of praziquanamine, add sodium carbonate and cool the mixture to 0-10 °C.
-
Slowly add cyclohexanecarbonyl chloride.
-
Allow the reaction to warm to 35-40 °C and maintain for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Add cyclohexane to the residue to precipitate the crude Praziquantel.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure Praziquantel. A reported yield for this step is 90%.
Visualizations
Praziquantel Synthesis Workflow
Caption: Workflow for the synthesis of Praziquantel.
Logical Relationship of Synthesis Stages
Caption: Logical progression of Praziquantel synthesis.
References
Application Notes and Protocols: Synthesis of 2-chloro-N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 2-chloro-N-(1-phenylethyl)acetamide, a valuable intermediate in organic and medicinal chemistry. The document outlines the underlying reaction mechanism, provides detailed experimental protocols, and presents key quantitative data for reaction optimization.
Introduction
2-chloro-N-substituted acetamides are a critical class of organic compounds that serve as versatile precursors for the synthesis of more complex molecules, including various heterocyclic compounds. The title compound, this compound, is synthesized via a nucleophilic acyl substitution reaction. This reaction involves the chloroacetylation of 1-phenylethylamine using chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate and deactivate the starting amine.[1] The reactivity of the chlorine atom makes these compounds valuable intermediates for developing molecules with a range of biological activities, including antimicrobial, herbicidal, and antiproliferative properties.[1][2]
Reaction Mechanism
The formation of this compound from 1-phenylethylamine and chloroacetyl chloride proceeds via a nucleophilic addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-phenylethylamine on the electrophilic carbonyl carbon of chloroacetyl chloride.[4][5] This step breaks the carbon-oxygen pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[6]
-
Tetrahedral Intermediate: This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.
-
Elimination: The reaction proceeds by the elimination of the chloride ion, which is a good leaving group. The carbon-oxygen double bond is reformed.[3][5]
-
Deprotonation: A base, which can be a second molecule of the amine reactant or an added scavenger like triethylamine, removes a proton from the nitrogen atom.[3][6][7] This step neutralizes the positive charge on the nitrogen, yielding the final N-substituted amide product and a salt (e.g., triethylammonium chloride).
Caption: Reaction mechanism for this compound formation.
Data Presentation
The synthesis of N-substituted chloroacetamides can be optimized by adjusting reactants, solvents, and bases. The following table summarizes typical reaction conditions and reported yields for analogous syntheses.
| Amine Substrate | Base | Solvent | Time (h) | Temp. | Yield (%) | Reference |
| Aryl Amines | DBU | THF | 3 - 6 | RT | 75 - 95 | [8] |
| Anilines/Amines | Sodium Acetate | Glacial Acetic Acid | 2 | Reflux | 62 - 74 | [9] |
| 4'-chlorobiphenyl-3-amine | None specified | Toluene | 2 | Reflux | N/A | [10] |
| Various Amines | Triethylamine | Acetone | Overnight | RT | N/A | [11] |
| N-methyl aniline | Aqueous | Water | Overnight | RT | 25.80 | [2] |
| o-methoxy aniline | Aqueous | Water | Overnight | RT | 59.62 | [2] |
| p-nitro aniline | Aqueous | Water | Overnight | RT | 23.90 | [2] |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, THF: Tetrahydrofuran, RT: Room Temperature.
Experimental Protocols
Warning: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[1] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 1: General Synthesis in an Organic Solvent
This protocol is a standard and widely used method for synthesizing 2-chloro-N-arylacetamides and can be adapted for 1-phenylethylamine.[1]
Materials:
-
1-phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)[1]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][8]
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a dropping funnel and nitrogen inlet
Procedure:
-
In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring under a nitrogen atmosphere.[12]
-
Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution using the dropping funnel over 15-30 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours or until TLC analysis indicates the consumption of the starting amine.
-
Upon reaction completion, wash the mixture with water to remove triethylammonium chloride.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure this compound.
Protocol 2: Synthesis in an Aqueous System
This method provides a greener alternative by using an aqueous buffer system.[1]
Materials:
-
1-phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Sodium Acetate (2.5 eq)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or Erlenmeyer flask
Procedure:
-
Prepare a solution of sodium acetate (2.5 eq) in water.
-
Add 1-phenylethylamine (1.0 eq) to the stirred aqueous solution.
-
Cool the suspension in an ice bath with vigorous stirring.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Continue stirring in the ice bath for 1-2 hours after the addition is complete.
-
The product will precipitate out of the aqueous solution.[1]
-
Isolate the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove salts and unreacted starting materials.
-
Dry the product, preferably in a vacuum oven, to yield this compound.
General Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of the target compound.
Caption: General workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. tldl.club [tldl.club]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Laboratory Scale Synthesis of 2-chloro-N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-substituted acetamides are crucial intermediates in organic and medicinal chemistry, serving as versatile building blocks for the synthesis of various biologically active compounds and heterocyclic structures.[1] This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 2-chloro-N-(1-phenylethyl)acetamide. The procedure involves the nucleophilic acyl substitution of (R)-1-phenylethylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1] This document outlines the necessary materials, a step-by-step experimental protocol, characterization data, and essential safety precautions.
Reaction Scheme
The synthesis proceeds via the acylation of 1-phenylethylamine with chloroacetyl chloride. A base, such as triethylamine or sodium acetate, is used to scavenge the HCl generated during the reaction.[1]
General Reaction:
-
(R)-1-phenylethylamine + Chloroacetyl Chloride → 2-chloro-N-((1R)-1-phenylethyl)acetamide + HCl
Materials and Characterization Data
The following table summarizes the properties and quantities of the reactants and the product.
| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Properties |
| (R)-1-phenylethylamine | C₈H₁₁N | 121.18 | 10.0 | 1.0 | Colorless liquid |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94[2] | 11.0 | 1.1 | Colorless to light yellow liquid[3] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 | Colorless liquid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Colorless liquid |
| Product: 2-chloro-N-((1R)-1-phenylethyl)acetamide | C₁₀H₁₂ClNO | 197.66[4][5] | - | - | Melting Point: 74.5-75.5 °C[6] |
Experimental Protocol
This protocol describes a general and widely used method for the synthesis in an organic solvent.[1]
3.1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-phenylethylamine (1.21 g, 10.0 mmol).
-
Dissolve the amine in 50 mL of dichloromethane (DCM).
-
Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol) to the solution.
-
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.[1][7]
3.2. Addition of Acylating Agent
-
Slowly add chloroacetyl chloride (0.87 mL, 1.24 g, 11.0 mmol) dropwise to the cooled amine solution over a period of 15-20 minutes using a dropping funnel.
-
During the addition, a white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
3.3. Reaction Monitoring and Workup
-
Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.4. Purification
-
The resulting crude solid is purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The expected yield of the white crystalline solid is typically in the range of 75-85%.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, a lachrymator, and reacts violently with water to produce toxic and irritating hydrogen chloride and phosgene vapors.[1][2][3] All manipulations must be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][8]
-
1-phenylethylamine is a corrosive base. Avoid contact with skin and eyes.
-
In case of skin contact, immediately flush the affected area with copious amounts of water.[3][9] For eye contact, irrigate immediately with large amounts of water and seek medical attention.[3]
-
Spills of chloroacetyl chloride should be neutralized with dry soda ash or lime before cleanup.[10] Do not use water for cleanup as it reacts violently.[8]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: General workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Chloroacetyl Chloride [yufenggp.com]
- 4. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 13230-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nj.gov [nj.gov]
- 9. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Safety Guideline [chemtrack.org]
Application Note: High-Purity Purification of 2-chloro-N-(1-phenylethyl)acetamide via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-chloro-N-alkyl/aryl acetamides are a critical class of organic compounds that serve as versatile precursors and building blocks in synthetic chemistry.[1] Their value lies in the reactive chlorine atom, making them key intermediates for synthesizing more complex molecules, including various heterocyclic compounds.[1] Given their role in the synthesis of biologically active molecules and pharmaceutical ingredients, achieving high purity is essential.[2][3] This application note provides a detailed protocol for the purification of crude 2-chloro-N-(1-phenylethyl)acetamide using the recrystallization technique, a robust method for removing impurities from solid organic compounds.
Principle of Recrystallization Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration). By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving impurities behind in the solution.
Experimental Data
The following table summarizes typical results for the recrystallization of a chloroacetamide derivative, demonstrating the effectiveness of the method. Ethanol is a commonly used and effective solvent for this class of compounds.[1][2][4]
| Parameter | Crude Product | Recrystallized Product | Notes |
| Purity (Hypothetical) | ~90-95% | >99% | Purity can be assessed by techniques like HPLC, GC-MS, or NMR. |
| Recrystallization Solvent | N/A | 95% Ethanol | Ethanol is a suitable solvent for many N-substituted chloroacetamides.[1][2] |
| Yield | N/A | ~60-85% | The yield can vary based on the initial purity and procedural execution. A yield of 60% has been reported for a similar compound.[4] |
| Physical Appearance | Off-white to light brown solid | White crystalline solid | A noticeable improvement in color is a qualitative indicator of purity. |
| Melting Point (°C) | Depressed and broad range | Sharp, defined range | The melting point of the related 2-chloro-N-phenylacetamide is 136-139 °C. A purified product will have a sharper melting point. |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
95% Ethanol (Recrystallization Solvent)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Ice bath
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of 95% ethanol and begin heating the mixture gently with stirring. Continue to add the solvent portion-wise until the solid completely dissolves at or near the boiling point. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated glass funnel and place it on a second, clean Erlenmeyer flask. Pour the hot solution through the funnel to remove the solid impurities. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for an additional 15-30 minutes to maximize the yield of the precipitate.[1]
-
Isolation of Crystals: Isolate the purified crystals by vacuum filtration using a Buchner funnel.[1] Ensure the filter paper is wetted with a small amount of the cold solvent before pouring the crystal slurry.
-
Washing: Wash the collected crystals on the filter paper with a small volume of ice-cold 95% ethanol. This step removes any residual soluble impurities adhering to the crystal surfaces. It is important to use cold solvent to minimize the loss of the desired product.[1]
-
Drying: Transfer the purified crystals from the funnel to a watch glass or drying dish. Dry the product thoroughly, preferably in a vacuum oven at low heat or in a desiccator, until a constant weight is achieved.
Visualization of the Workflow
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Workflow for the purification of this compound.
Characterization
The purity of the final product should be confirmed by:
-
Melting Point Analysis: A sharp and un-depressed melting point range indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of significant impurities.
-
Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the chemical structure and identity of the purified compound.[2]
Safety Precautions
-
2-chloro-N-substituted acetamides may cause skin and eye irritation and respiratory irritation.[5]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, avoiding ignition sources.
-
The precursor, chloroacetyl chloride, is highly corrosive and a lachrymator; it should be handled with extreme caution.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-chloro-N-(2-phenylethyl)acetamide [orgspectroscopyint.blogspot.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Potential Analgesic Properties of 2-chloro-N-(1-phenylethyl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and experimental protocols for investigating the potential analgesic properties of acetamide derivatives, with a focus on analogs structurally related to 2-chloro-N-(1-phenylethyl)acetamide. The information is intended to guide researchers in the synthesis, screening, and mechanistic evaluation of this class of compounds for novel analgesic drug discovery.
Introduction
Acetamide derivatives have emerged as a promising scaffold in the development of new analgesic agents.[1] Several analogs have demonstrated significant antinociceptive effects in various preclinical models of pain. While direct studies on this compound are limited in the public domain, research on structurally similar compounds, such as N-(benzothiazol-2-yl) acetamides and 2-chloro-N,N-diphenylacetamides, provides valuable insights into their potential efficacy and mechanisms of action.[2][3] These compounds have been shown to modulate pain through different pathways, including the inhibition of cyclooxygenase (COX) enzymes.[3][4]
Data Presentation
The analgesic activity of several acetamide derivatives has been quantified in preclinical studies. The following tables summarize the key findings for different classes of analogs.
Table 1: Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives (AKM-1, AKM-2, AKM-3) using the Hot Plate Method in Rats [3]
| Compound | Dose (mg/kg) | Mean Reaction Time (seconds) ± SEM |
| Control (10% Tween 20) | - | 7.25 ± 0.25 |
| Diclofenac Sodium | 50 | 7.30 ± 0.27 |
| AKM-1 | 200 | 7.28 ± 0.26 |
| AKM-2 | 200 | 7.32 ± 0.29 |
| AKM-3 | 200 | 7.30 ± 0.28 |
Data indicates that compound AKM-2 shows analgesic efficacy comparable to the standard drug, diclofenac sodium, at the tested dose.[3]
Table 2: Antinociceptive Effects of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide Derivatives [2][5]
| Test | Observation |
| Acetic Acid-Induced Writhing Test | Significant decrease in writhing responses. |
| Hot-Plate Test | Significant increase in hot-plate latencies. |
| Tail-Clip Test | Significant increase in tail-clip latencies. |
Note: Specific quantitative data for individual analogs in this series was not available in the cited abstracts. The compounds were tested at a dose of 100 mg/kg.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of analgesic potential. The following are protocols for key experiments cited in the literature for evaluating acetamide analogs.
Hot Plate Test
This method is used to evaluate the central analgesic activity of test compounds by measuring the reaction time to a thermal stimulus.[3][6] An increase in reaction time is indicative of an analgesic effect.[3]
Apparatus:
-
Hot plate apparatus with a temperature-controlled surface.
-
Plexiglass cylinder to confine the animal.
-
Timer.
Procedure:
-
Acclimatization: Animals (typically mice or rats) are acclimatized to the laboratory environment for at least one hour before the experiment.[3]
-
Baseline Reading: The animal is placed on the hot plate (temperature typically set at 55 ± 0.5 °C), and the time until it exhibits nociceptive responses (e.g., licking of the paws, jumping) is recorded as the baseline latency. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compound or vehicle control is administered to the animals (e.g., intraperitoneally or orally).
-
Post-treatment Readings: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, the animals are again placed on the hot plate, and the reaction latency is recorded.
-
Data Analysis: The percentage increase in latency time is calculated for each animal and compared between treated and control groups.
Acetic Acid-Induced Writhing Test
This is a chemical-induced pain model used to assess peripheral analgesic activity. The test involves inducing a writhing (abdominal constriction) response by injecting an irritant.
Procedure:
-
Animal Groups: Animals are divided into control and test groups.
-
Compound Administration: The test compound or vehicle is administered (e.g., intraperitoneally) to the respective groups.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.
-
Observation: The animals are placed in an observation chamber, and the number of writhes is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Tail-Clip Test
This is a mechanical nociception test used to evaluate spinal analgesic activity.
Procedure:
-
Baseline Measurement: A metal clip is applied to the base of the animal's tail, and the time taken for the animal to show a response (e.g., attempting to remove the clip) is recorded as the baseline latency.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-treatment Measurement: At various time points after administration, the tail-clip test is repeated, and the reaction latency is measured. A cut-off time is employed to avoid tissue injury.
-
Data Analysis: The increase in reaction latency is calculated and compared between the test and control groups.
Visualizations
Proposed Mechanism of Action via the Cyclooxygenase (COX) Pathway
Molecular docking studies on 2-chloro-N,N-diphenylacetamide derivatives suggest that their analgesic effect may be mediated through the inhibition of COX-1 and COX-2 enzymes.[3][4] This pathway is a common target for non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Proposed mechanism of action via the Cyclooxygenase (COX) pathway.
General Workflow for In-Vivo Analgesic Screening
The following diagram outlines a typical workflow for the in-vivo screening of novel acetamide derivatives for analgesic activity.[3]
Caption: General workflow for in-vivo analgesic screening.
Conclusion and Future Directions
The available data suggests that acetamide derivatives are a promising class of compounds for the development of novel analgesics. Their efficacy, demonstrated in various preclinical models, warrants further investigation. Future research should focus on:
-
Synthesis and screening of a broader range of analogs to establish clear structure-activity relationships (SAR).
-
Elucidation of the precise mechanism of action , including studies on receptor binding affinities (e.g., opioid receptors) and enzyme inhibition assays beyond COX.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety.
These comprehensive studies will be crucial in advancing this promising class of compounds toward clinical development.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(1-phenylethyl)acetamide
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 2-chloro-N-(1-phenylethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a nucleophilic acyl substitution reaction where 1-phenylethylamine reacts with chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
Q2: My reaction yield is low. What are the common causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion of starting materials.
-
Protonation of Amine: The HCl generated during the reaction can form a salt with the 1-phenylethylamine, preventing it from reacting with chloroacetyl chloride. The presence of a suitable base is crucial to scavenge this acid.[1]
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and sensitive to moisture. The presence of water in the solvent or on the glassware can lead to its hydrolysis, reducing the amount available for the reaction.[1]
-
Side Reactions: Although generally a clean reaction, side reactions can occur, especially at higher temperatures.
-
Steric Hindrance: While not severe for this molecule, bulky substituents on either reactant can slow down the reaction rate.
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials and lower yields of the desired product.
Q3: How do I choose the right solvent for this reaction?
The choice of solvent is critical. Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride. Common choices include:
-
Dichloromethane (DCM) or Chloroform: These are good solvents for the reactants and are unreactive under the reaction conditions.[2]
-
Toluene: Often used, sometimes at elevated temperatures (reflux), though room temperature is also common.[3]
-
Tetrahydrofuran (THF): Another suitable aprotic solvent.[1]
-
Aqueous Biphasic System: A greener approach using a phosphate buffer (pH 7.2) has been shown to be effective for similar syntheses, often leading to precipitation of the product and simplifying workup.[1]
Q4: What is the best base to use and in what quantity?
A non-nucleophilic organic base is typically used to avoid competing reactions with chloroacetyl chloride.
-
Triethylamine (TEA): A common and effective choice.[2]
-
Pyridine: Also a viable option.[1]
-
Inorganic Bases: In some protocols, particularly in biphasic or specific solvent systems, bases like sodium acetate, potassium carbonate, or sodium bicarbonate can be used.[4][5]
Typically, at least a stoichiometric equivalent (1.0 to 1.5 equivalents) of the base relative to chloroacetyl chloride is used to ensure complete neutralization of the generated HCl.[1]
Q5: How can I effectively purify the final product?
Purification strategies depend on the physical properties of the product and the impurities present.
-
Aqueous Workup: After the reaction, washing the organic layer with water can remove water-soluble byproducts like triethylamine hydrochloride.[2] A wash with a dilute acid solution can remove excess amine, and a wash with a dilute base (like sodium bicarbonate) can remove any remaining acidic impurities.
-
Precipitation: Pouring the reaction mixture into cold water is a common method to precipitate the crude product, which can then be collected by filtration.[6]
-
Recrystallization: This is a standard method for purifying solid organic compounds. Ethanol is often a suitable solvent for recrystallizing N-substituted chloroacetamides.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive chloroacetyl chloride (hydrolyzed).2. 1-phenylethylamine is protonated (present as a salt).3. Insufficient base. | 1. Use fresh, high-purity chloroacetyl chloride. Ensure all glassware is dry and use an anhydrous solvent.2. Ensure the starting amine is the free base. If it's a hydrochloride salt, neutralize it before the reaction.3. Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine. |
| Formation of a White Precipitate (Amine Salt) | The generated HCl is reacting with the starting amine instead of the scavenger base. | Ensure the base is added correctly and is active. Consider a dropwise addition of chloroacetyl chloride to a solution of the amine and base to maintain a basic environment. |
| Product is an Oil and Difficult to Isolate | The product may have a low melting point or be impure. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.2. Perform a column chromatography purification using silica gel.3. Ensure all solvent is removed under reduced pressure. |
| Multiple Spots on TLC After Reaction | 1. Incomplete reaction.2. Formation of byproducts. | 1. Increase the reaction time or consider a slight increase in temperature (while monitoring for degradation).2. Ensure the reaction is kept cool (0-5 °C) during the addition of chloroacetyl chloride to minimize side reactions. A thorough aqueous workup can help remove some impurities before final purification. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes how different reaction parameters can influence the yield of 2-chloro-N-aryl/alkyl acetamide synthesis, based on general principles and published data for analogous compounds.
| Parameter | Condition A | Yield | Condition B | Yield | Rationale |
| Solvent | Dichloromethane (DCM) | Good | Acetic Acid | Moderate to Good[7] | Aprotic solvents like DCM are generally inert. Acetic acid can also be used, but may require different workup procedures.[7] |
| Base | Triethylamine (TEA) | High | Sodium Acetate | Good[4] | TEA is a strong, non-nucleophilic base that effectively scavenges HCl in organic solvents. Sodium acetate is a weaker base, often used in specific solvent systems like acetic acid.[4] |
| Temperature | 0-5 °C (during addition) | High | Room Temperature (during addition) | Moderate | The reaction is exothermic. Cooling prevents side reactions and degradation of the product.[1] |
| Stoichiometry (Amine:Acyl Chloride) | 1 : 1.1 | High | 1 : 1 | Moderate | A slight excess of the acylating agent ensures complete conversion of the more valuable amine.[1] |
| Water Content | Anhydrous | High | Traces of Water | Low | Chloroacetyl chloride readily hydrolyzes in the presence of water, reducing its availability for the acylation reaction.[1] |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is a robust method for the synthesis of the target compound.
Materials:
-
1-phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0-5 °C using an ice bath.[1]
-
Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-30 minutes, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol/water.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
Parameter-Yield Relationship
Caption: Relationship between key experimental parameters and achieving a high product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]
- 6. ijpsr.info [ijpsr.info]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-N-(1-phenylethyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(1-phenylethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[1] In this process, 1-phenylethylamine is acylated by chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1]
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents are:
-
1-Phenylethylamine: The amine starting material.
-
Chloroacetyl chloride: The acylating agent.[2]
-
Base (e.g., triethylamine, pyridine, or sodium acetate): Acts as an acid scavenger to neutralize the HCl generated during the reaction.[1]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene): Provides a medium for the reaction.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][3] By spotting the reaction mixture alongside the starting material (1-phenylethylamine), the disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.[3][4]
Q4: What is a typical yield for this type of reaction?
A4: For the synthesis of various 2-chloro-N-substituted-acetamides, yields after recrystallization are generally in the range of 62-74%.[5] However, yields can vary significantly based on the specific substrate and reaction conditions.
Q5: How is the final product typically purified?
A5: The most common method for purifying this compound is recrystallization, often from ethanol.[2][6] After the reaction, the mixture is typically poured into ice-cold water to precipitate the crude product, which is then filtered, washed, and recrystallized.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Amine: The amine starting material may be protonated, rendering it non-nucleophilic. This can happen if the amine is a hydrochloride salt or if HCl is generated and not effectively neutralized.[3] | 1. Use of a Base: Ensure an adequate amount (at least one equivalent) of a suitable base like triethylamine or pyridine is used to neutralize the HCl byproduct.[1] If the starting amine is a salt, an additional equivalent of base is required. |
| 2. Hydrolysis of Acyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by moisture in the solvent or on the glassware. | 2. Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. | 3. Optimize Stoichiometry: Typically, a slight excess of the acylating agent (chloroacetyl chloride) is used. | |
| Presence of Multiple Spots on TLC | 1. Unreacted Starting Material: The reaction may not have gone to completion. | 1. Monitor Reaction and Adjust Conditions: Continue to monitor the reaction by TLC. If the starting material is still present after a prolonged period, consider gentle heating or extending the reaction time. |
| 2. Side Reactions: Possible side reactions include the formation of a di-acylated product or self-condensation of the starting materials. | 2. Controlled Addition and Temperature: Add the chloroacetyl chloride dropwise to the amine solution at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[7] | |
| 3. Impurities in Starting Materials: The purity of the starting 1-phenylethylamine and chloroacetyl chloride is crucial. | 3. Use Pure Reagents: Ensure the purity of the starting materials before use. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Impurities can significantly lower the melting point and inhibit crystallization.[7] | 1. Purification: Attempt to purify the crude product using column chromatography before recrystallization. |
| 2. Residual Solvent: Trapped solvent in the product can prevent it from solidifying. | 2. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocol
This is a general procedure for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
1-Phenylethylamine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 1-phenylethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0-5 °C using an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution using a dropping funnel over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the 1-phenylethylamine spot is no longer visible.
-
Upon completion, pour the reaction mixture into a separatory funnel and wash sequentially with cold water, dilute HCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Reaction Signaling Pathway
Caption: The reaction pathway for the synthesis of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Temperature for Chloroacetylation of Amines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction temperature for the chloroacetylation of amines.
Troubleshooting Guide
Question: My reaction mixture is turning dark and forming a sticky, resinous precipitate. What is the likely cause and how can I prevent it?
Answer: This is a common issue when the reaction temperature is too high. Acylation reactions of aromatic amines with acyl halides can be exothermic, and elevated temperatures can lead to oxidation and polymerization of the starting materials and/or products, resulting in the formation of insoluble, resinous materials.[1]
Troubleshooting Steps:
-
Maintain Low Temperature: It is crucial to control the temperature, especially during the addition of chloroacetyl chloride. Start the reaction at a low temperature, typically between 0 °C and 5 °C, using an ice-salt bath.[1]
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Slow Addition of Reagent: Add the chloroacetyl chloride dropwise to the solution of the amine. This allows for better dissipation of the heat generated during the reaction.
-
Efficient Stirring: Ensure the reaction mixture is being stirred efficiently to prevent localized heating.
-
Use of a Suitable Solvent: Employing an appropriate solvent can help to dissipate heat and maintain a controlled reaction temperature.
Question: The yield of my chloroacetylated product is very low, and I have a significant amount of unreacted amine. How can I improve the conversion?
Answer: Low conversion can be attributed to several factors, with reaction temperature playing a key role. While high temperatures can cause side reactions, a temperature that is too low may result in a very slow reaction rate.
Troubleshooting Steps:
-
Initial Cooling Followed by Warming: A common strategy is to add the chloroacetyl chloride at a low temperature (e.g., 0-5 °C) to control the initial exotherm, and then allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. If the reaction is sluggish at low temperatures, a modest increase in temperature (e.g., to room temperature) may be necessary.
-
Ensure Anhydrous Conditions: Chloroacetyl chloride is sensitive to moisture and can hydrolyze to chloroacetic acid, which will not react with the amine. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Sufficient Base: A base is typically required to neutralize the HCl generated during the reaction. Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine, or DBU) is used.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the chloroacetylation of amines?
A1: The optimal temperature can vary depending on the specific amine and reaction conditions. However, a general guideline is to start the reaction at a low temperature (0–5 °C) during the addition of chloroacetyl chloride to control the initial exothermic reaction.[1] The reaction can then be maintained at this temperature or allowed to warm to room temperature to proceed to completion.
Q2: Can the chloroacetylation of amines be performed at room temperature?
A2: Yes, many chloroacetylation reactions can be successfully carried out at room temperature, particularly when using less reactive amines or when slow, controlled addition of chloroacetyl chloride is possible.[2][3] Some modern, environmentally friendly protocols even utilize room temperature reactions in aqueous buffer solutions.[3]
Q3: What are the main side products that can form at elevated temperatures?
A3: At higher temperatures, the primary side products are often the result of polymerization and oxidation, leading to the formation of a resinous mixture.[1] Additionally, for amines with other nucleophilic functional groups (e.g., hydroxyl groups), higher temperatures can decrease the chemoselectivity of N-acylation versus O-acylation.
Q4: How does the reactivity of the amine affect the optimal reaction temperature?
A4: Highly nucleophilic amines (e.g., aliphatic amines) will react more exothermically with chloroacetyl chloride, necessitating better temperature control and lower initial reaction temperatures. Less nucleophilic amines (e.g., some aromatic amines) may require slightly higher temperatures or longer reaction times to achieve full conversion.
Data Presentation
Table 1: Effect of Reaction Temperature on Chloroacetylation of Amines
| Temperature Range | Expected Outcome | Potential Issues | Recommendations |
| Low Temperature (-5 °C to 5 °C) | High yield of the desired product, minimal side reactions. | Reaction may be slow and require longer reaction times. | Ideal for the addition of chloroacetyl chloride. Monitor reaction progress to determine the necessary reaction time. |
| Room Temperature (20-25 °C) | Good yields for many amines, faster reaction rates than at low temperatures. | Increased risk of side reactions for highly reactive amines. | A good option after the initial exothermic reaction has been controlled at a lower temperature.[1] Suitable for less reactive amines. |
| High Temperature (>40 °C) | Rapid reaction, but often leads to lower yields of the desired product. | Significant formation of resinous byproducts due to polymerization and oxidation.[1] | Generally not recommended for the chloroacetylation of amines. |
Experimental Protocols
Protocol 1: Chloroacetylation of an Aromatic Amine in an Organic Solvent
This protocol is a general procedure for the chloroacetylation of an aromatic amine using a base in an organic solvent.
Materials:
-
Aromatic amine (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve the aromatic amine (1.0 eq) and the base (1.1 eq) in the anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.
-
Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of the anhydrous solvent, to a dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Green Synthesis of N-Chloroacetamides in Aqueous Buffer
This protocol describes an environmentally friendly method for the chloroacetylation of amines in a phosphate buffer at room temperature.[3]
Materials:
-
Amine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amine (1.0 eq) in the phosphate buffer in a round-bottom flask with a magnetic stir bar.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the solid product often precipitates directly from the solution.
-
Collect the product by filtration and wash with cold water.
-
Dry the product to obtain the pure N-chloroacetylated compound.
Mandatory Visualization
References
Technical Support Center: Synthesis of 2-chloro-N-(1-phenylethyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-chloro-N-(1-phenylethyl)acetamide, a key intermediate in pharmaceutical and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the acylation of 1-phenylethylamine with chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[1]
Q2: Why is a base necessary in this reaction?
The reaction between an amine and an acyl chloride produces one equivalent of HCl. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is added to scavenge this HCl, allowing the reaction to proceed to completion.
Q3: What are the most common bases used for this synthesis?
Commonly used bases for this type of acylation include tertiary amines like triethylamine (TEA) and pyridine, as well as weaker inorganic bases such as sodium acetate and potassium carbonate. Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed.[1]
Q4: How does the choice of base affect the reaction?
The choice of base can influence the reaction rate, yield, and purity of the final product. Factors to consider include the base's strength (pKa), steric hindrance, and potential for side reactions. For instance, pyridine can act as a nucleophilic catalyst, potentially accelerating the reaction.[2] Triethylamine is a stronger, non-nucleophilic base that is effective at scavenging HCl but can sometimes promote side reactions. Sodium acetate is a milder base, which can be beneficial for sensitive substrates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate Base: Insufficient base to neutralize the HCl byproduct, leading to the protonation of the starting amine. | Ensure at least one equivalent of the base is used. For weaker bases, a slight excess may be beneficial. |
| Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by moisture in the solvent or on the glassware. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Reactivity of Amine: While 1-phenylethylamine is generally reactive, steric hindrance or electronic effects can slow the reaction. | Consider using a more effective base, such as pyridine, which can also act as a nucleophilic catalyst. Gentle heating may also be employed, but should be monitored carefully to avoid side reactions. | |
| Formation of Side Products/Impure Product | Over-acylation: The product amide can be further acylated, especially if excess chloroacetyl chloride is used in the presence of a strong base. | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride and add it dropwise to the reaction mixture at a low temperature (e.g., 0 °C). |
| Polymerization: Chloroacetyl chloride can polymerize, particularly in the presence of certain bases or impurities. | Maintain a low reaction temperature and ensure slow, controlled addition of the acyl chloride. | |
| Side reactions with Triethylamine: Triethylamine can sometimes promote the formation of ketene from the acyl chloride, which can lead to undesired byproducts. | Use a less hindered base or a nucleophilic catalyst like pyridine. | |
| Difficult Product Isolation/Purification | Formation of Emulsions during Workup: The presence of the base's salt (e.g., triethylammonium chloride) can lead to emulsions during aqueous workup. | Use a brine wash to help break up emulsions. Alternatively, filter the salt before the aqueous workup if it precipitates from the reaction mixture. |
| Co-precipitation of Product and Salt: The product and the salt of the base may precipitate together from the reaction mixture. | Choose a solvent system where the product has good solubility, but the salt is less soluble, allowing for filtration. Alternatively, select a base whose salt is soluble in the aqueous phase during workup. |
Data Presentation: Comparison of Common Bases
| Base | pKa of Conjugate Acid (in water) | Typical Solvent(s) | Reported Yield for Similar Chloroacetamides | Key Considerations |
| Triethylamine (TEA) | 10.75 | Dichloromethane (DCM), Chloroform, THF | ~60% for a similar chloroacetamide synthesis.[3] | Strong, non-nucleophilic base. Can promote ketene formation. The resulting salt can sometimes complicate purification. |
| Pyridine | 5.25 | Dichloromethane (DCM), Chloroform, Toluene | Not explicitly quantified for a direct comparison, but widely used. | Acts as both a base and a nucleophilic catalyst, potentially increasing the reaction rate. It is a weaker base than TEA. |
| Sodium Acetate | 4.76 | Acetic Acid, Ethanol, Water | 85% for a related synthesis.[4] | A mild and inexpensive base. Often used in aqueous or alcoholic solvent systems. Good for substrates sensitive to stronger bases. |
| Potassium Carbonate | 10.33 (pKa of HCO₃⁻) | Acetone, Dimethylformamide (DMF) | Yields for similar reactions are generally good, though specific percentages vary. | An inexpensive and effective inorganic base. Its insolubility in some organic solvents can be advantageous for product workup. |
| DBU | 13.5 | Tetrahydrofuran (THF) | 75-95% for N-aryl chloroacetamides. | A strong, non-nucleophilic base that can lead to high yields and fast reaction times. |
Experimental Protocols
Protocol 1: Synthesis using Triethylamine in Dichloromethane
This protocol is a standard method for the chloroacetylation of amines in an organic solvent.
Materials:
-
1-phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M HCl (aq)
-
Saturated NaHCO₃ solution (aq)
-
Brine
-
Anhydrous MgSO₄
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Synthesis using Sodium Acetate in a Biphasic System
This protocol utilizes a milder base in a two-phase system, which can simplify the workup.
Materials:
-
1-phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Sodium Acetate (2.0 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 1-phenylethylamine (1.0 eq) in dichloromethane or diethyl ether in a round-bottom flask.
-
In a separate beaker, dissolve sodium acetate (2.0 eq) in water.
-
Add the aqueous sodium acetate solution to the flask containing the amine and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Mandatory Visualizations
Caption: A decision-making workflow for selecting an appropriate base for the synthesis.
Caption: A flowchart for troubleshooting common issues encountered during the synthesis.
References
Technical Support Center: Purification of 2-chloro-N-(1-phenylethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-chloro-N-(1-phenylethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from 1-phenylethylamine and chloroacetyl chloride?
Common impurities include:
-
Unreacted Starting Materials: Residual 1-phenylethylamine and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
Salts: Amine hydrochlorides formed during the reaction, which are typically removed by washing with water.
-
Di-acylated Byproduct: Formation of N-(1-phenylethyl)-N-(chloroacetyl)acetamide, where the secondary amine of the product is further acylated. This is more likely if excess chloroacetyl chloride is used.
Q2: What are the recommended primary purification methods for this compound?
The most commonly cited and effective primary purification method is recrystallization , typically from ethanol.[1][2][3] For instances where recrystallization does not provide sufficient purity, silica gel column chromatography can be employed.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the purified product, and collected fractions from chromatography, you can assess the removal of impurities. A suitable eluent system for TLC analysis of chloroacetamides is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oily product forms instead of crystals ("oiling out") | The crude product contains a significant amount of impurities, lowering its melting point. The solution is supersaturated. | - Ensure the crude product is washed thoroughly with cold water to remove water-soluble impurities before recrystallization. - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. - Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization. - Add a seed crystal of pure this compound. |
| Low or no crystal formation upon cooling | Too much solvent was used. The product is highly soluble in the cold solvent. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Cool the solution in an ice bath to further decrease the solubility of the product. - If the product is still too soluble, consider using a mixed solvent system (e.g., ethanol/water). |
| Colored impurities remain in the final product | The impurity co-crystallizes with the product. The impurity is not removed by a single recrystallization. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product. - Perform a second recrystallization. |
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The eluent system is not optimal. The column was not packed properly, leading to channeling. | - Optimize the eluent system using TLC. A good starting point for chloroacetamides is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation between the product and impurity spots. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Low recovery of the product | The product is strongly adsorbed to the silica gel. Some of the product was lost during solvent removal. | - After eluting with the primary solvent system, flush the column with a more polar solvent (e.g., pure ethyl acetate or a mixture containing methanol) to recover any remaining product. - Be cautious during the evaporation of solvent from the collected fractions to avoid loss of product. |
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Experimental Workflow
Caption: General workflow for the purification of this compound.
References
preventing decomposition of 2-chloro-N-(1-phenylethyl)acetamide during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-chloro-N-(1-phenylethyl)acetamide. The information provided aims to help prevent the decomposition of the target molecule and improve overall reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound during its synthesis?
A1: The primary decomposition pathways for this compound involve the reactive alpha-chloro amide moiety. The most common issues are hydrolysis of the carbon-chlorine bond to form the hydroxy-derivative, and hydrolysis of the amide bond, particularly under harsh pH conditions. Elevated temperatures can accelerate these decomposition processes and may also lead to the formation of polymeric byproducts.
Q2: Which base is recommended for the acylation of (S)-(-)-1-phenylethylamine with chloroacetyl chloride?
A2: A non-nucleophilic, sterically hindered base is often preferred to scavenge the HCl byproduct without promoting side reactions. While aqueous bases like sodium hydroxide can be used, they increase the risk of hydrolysis of both the starting material (chloroacetyl chloride) and the product. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent are common choices. The choice of base can impact the reaction rate and the profile of impurities.
Q3: What is the optimal temperature range for the synthesis?
A3: The reaction is typically conducted at low temperatures to control its exothermic nature and minimize decomposition. The initial addition of chloroacetyl chloride to the solution of 1-phenylethylamine is often carried out at 0-5 °C. After the initial addition, the reaction may be allowed to slowly warm to room temperature. Maintaining a low temperature is crucial for minimizing the formation of byproducts.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting amine, you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative insights into the reaction's conversion and the formation of any impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of the product during reaction or workup. 3. Hydrolysis of chloroacetyl chloride before it reacts with the amine. | 1. Monitor the reaction with TLC or HPLC to ensure the starting amine is fully consumed. 2. Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride. Use an organic base instead of an aqueous one to minimize hydrolysis. 3. Ensure all reagents and solvents are anhydrous. Add the chloroacetyl chloride slowly to the amine solution. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of the hydroxy-acetamide byproduct via hydrolysis. 2. Unreacted starting materials. 3. Formation of di-acylated or other byproducts. | 1. Use anhydrous solvents and a non-aqueous workup if possible. 2. Ensure the reaction goes to completion. 3. Control the stoichiometry carefully; use a slight excess of the amine or add the acylating agent portion-wise. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities that inhibit crystallization. 2. The product may be an oil at room temperature, depending on its purity and the specific isomer. | 1. Purify the crude product using column chromatography. 2. Attempt crystallization from a different solvent system. Seeding with a small crystal of pure product can also induce crystallization. |
| Inconsistent Results Between Batches | 1. Variability in the quality of reagents (e.g., moisture content). 2. Poor temperature control. 3. Inconsistent reaction times or workup procedures. | 1. Use fresh, high-purity, and anhydrous reagents and solvents for each batch. 2. Employ a reliable cooling bath and monitor the internal reaction temperature closely. 3. Standardize all reaction parameters and procedures. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
(S)-(-)-1-Phenylethylamine
-
Chloroacetyl chloride
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
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Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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If necessary, purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common decomposition pathways for this compound.
Caption: A logical troubleshooting guide for synthesis issues.
Technical Support Center: Monitoring the Synthesis of 2-chloro-N-(1-phenylethyl)acetamide by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 2-chloro-N-(1-phenylethyl)acetamide using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor this reaction?
A1: Thin-layer chromatography is a rapid and cost-effective analytical technique used to monitor the progress of a chemical reaction.[1] By spotting the reaction mixture on a TLC plate over time, you can qualitatively observe the consumption of the starting materials (1-phenylethylamine) and the formation of the product (this compound).[2] This allows you to determine when the reaction is complete.
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The ideal solvent system will provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8. The product, this compound, is expected to be less polar than the starting amine, 1-phenylethylamine. Therefore, the product should have a higher Rf value. A common starting point for developing a solvent system for amides is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A 7:3 mixture of petroleum ether:ethyl acetate has been used for similar compounds.[3]
Q3: How can I visualize the spots on the TLC plate?
A3: Since 1-phenylethylamine and this compound both contain a phenyl group, they are UV-active. The spots can be visualized by shining a UV lamp (254 nm) on the TLC plate, where they will appear as dark spots against a fluorescent background.[4] Alternatively, staining with potassium permanganate or p-anisaldehyde can be used.
Q4: What do the different spots on the TLC plate correspond to?
A4: To definitively identify the spots, it is best practice to run a three-lane TLC:
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Lane 1: A spot of the starting material (1-phenylethylamine).
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Lane 2 (Co-spot): A spot of the starting material and a spot of the reaction mixture on top of each other.[5]
-
Lane 3: A spot of the reaction mixture.
This allows for direct comparison. The spot corresponding to the starting material should diminish in intensity over time in the reaction mixture lane, while a new spot, corresponding to the product, will appear and intensify.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - The sample is too concentrated (overloaded).- The compound is acidic or basic and is interacting strongly with the silica gel.[6] | - Dilute the sample before spotting it on the TLC plate.[1][7]- For the basic starting material (1-phenylethylamine), add a small amount (0.1-2.0%) of a base like triethylamine to the eluent.[4][7] |
| No spots are visible under the UV lamp | - The sample is too dilute.- The compounds are not UV-active (unlikely for this reaction).- The solvent level in the developing chamber was above the spotting line, washing the sample away.[8] | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7][8]- Use a chemical stain like potassium permanganate for visualization.- Ensure the solvent level in the chamber is below the baseline where the samples are spotted.[7] |
| The spots are at the bottom of the plate (low Rf) | - The eluent is not polar enough to move the compounds up the plate.[7] | - Increase the proportion of the more polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). |
| The spots are at the top of the plate (high Rf) | - The eluent is too polar.[7] | - Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate). |
| The solvent front is uneven | - The TLC plate was touching the side of the developing chamber or the filter paper inside.[8]- The bottom of the TLC plate is not level with the bottom of the chamber. | - Ensure the plate is centered in the chamber and not touching the sides.- Make sure the chamber is on a level surface and the plate is placed flat on the bottom. |
| Reactant and product spots are too close together (poor separation) | - The chosen solvent system is not optimal for separating the two compounds. | - Experiment with different solvent systems. Try changing the ratio of your current solvents or introduce a third solvent with intermediate polarity. |
| Unexpected spots appear during the reaction | - Formation of byproducts.- Decomposition of the starting material or product on the silica gel plate.[5] | - If byproduct formation is suspected, further analysis of the reaction mixture (e.g., by LC-MS) may be needed to identify the impurity.- To check for decomposition on the plate, you can run a 2D TLC.[9] |
Experimental Protocol: Monitoring by TLC
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is your baseline.
-
Mark three small, equidistant points on the baseline for spotting.
-
-
Sample Preparation:
-
Prepare a dilute solution of your starting material, 1-phenylethylamine, in a volatile solvent like ethyl acetate.
-
At various time points during the reaction (e.g., t=0, 30 min, 1 hr, etc.), take a small aliquot of the reaction mixture and dilute it with a volatile solvent.[2]
-
-
Spotting the TLC Plate:
-
Using a capillary tube, spot the prepared starting material solution on the first mark on the baseline.
-
On the second mark (the co-spot lane), first spot the starting material, then, using a different capillary, spot the diluted reaction mixture directly on top of it.
-
On the third mark, spot only the diluted reaction mixture.
-
Keep the spots small and concentrated.[4]
-
-
Developing the TLC Plate:
-
Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Ensure this level is below your baseline on the TLC plate.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the spots lightly with a pencil.
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Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1]
-
Compare the lanes to track the disappearance of the starting material and the appearance of the product. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Data Presentation
Table 1: Representative Rf Values for TLC Monitoring
| Compound | Mobile Phase (Petroleum Ether:Ethyl Acetate) | Expected Rf Value |
| 1-Phenylethylamine (Starting Material) | 7:3 | ~ 0.3 |
| This compound (Product) | 7:3 | ~ 0.6 |
| Chloroacetyl chloride (Starting Material) | 7:3 | This reagent is highly reactive and will likely react with the silica gel or moisture and will not be observed on the plate. |
Note: These are approximate values and can vary based on specific experimental conditions such as the exact solvent mixture, temperature, and type of TLC plate used.
Mandatory Visualization
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chembam.com [chembam.com]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
Technical Support Center: Scale-Up of 2-chloro-N-(1-phenylethyl)acetamide Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered during the scale-up of 2-chloro-N-(1-phenylethyl)acetamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of the synthesis, presented in a question-and-answer format.
Issue 1: Poor Yield and High Raw Material Consumption
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Question: We are experiencing lower than expected yields and are consuming a large excess of 1-phenylethylamine when scaling up the reaction with chloroacetyl chloride. What are the likely causes and solutions?
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Answer: This is a common issue when scaling up acylation reactions. The primary cause is often related to the reaction of the hydrochloric acid (HCl) byproduct with the starting amine, which forms a non-reactive ammonium salt. Inadequate mixing at a larger scale can also lead to localized areas of low reactant concentration.
Troubleshooting Steps:
-
Base Addition: The addition of a base is crucial to neutralize the HCl as it is formed. For large-scale production, inorganic bases like sodium carbonate or potassium carbonate are often preferred due to their low cost and ease of handling. Triethylamine is also effective but may be more expensive for large-scale use. The base should be present in at least a stoichiometric amount relative to the chloroacetyl chloride.
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Improved Mixing: Ensure that the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous mixture. Poor mixing can lead to the issues mentioned above.
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Controlled Addition: A slow, controlled addition of chloroacetyl chloride to the mixture of 1-phenylethylamine and base can help to maintain better control over the reaction and minimize side reactions.
-
Issue 2: Exothermic Reaction and Temperature Control
-
Question: The reaction temperature is increasing rapidly upon the addition of chloroacetyl chloride, making it difficult to control. What are the best practices for managing this exotherm at scale?
-
Answer: The reaction between an amine and an acyl chloride is highly exothermic. Poor heat management at a larger scale can lead to a runaway reaction, which is a significant safety hazard.
Troubleshooting Steps:
-
Cooling System: Ensure the reactor's cooling system is adequate for the scale of the reaction. This may involve using a jacketed reactor with a circulating coolant.
-
Slow Addition: As with yield issues, a slow, controlled addition of the chloroacetyl chloride is critical for managing the exotherm. The addition rate should be adjusted to ensure the cooling system can effectively remove the heat being generated.
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Solvent Choice: Using a solvent with a good heat capacity can help to absorb the heat of the reaction. Toluene or dichloromethane are common choices for this type of reaction.[1]
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Monitoring: Continuous monitoring of the internal reaction temperature is essential. An alarm system should be in place to alert operators if the temperature exceeds a predefined safety limit.
-
Issue 3: Product Isolation and Purification Challenges
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Question: We are having difficulty with the filtration and drying of the this compound product at a larger scale. The product is also off-color. What can be done to improve this?
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Answer: Challenges in product isolation and purification are common during scale-up. The physical properties of the solid can be highly dependent on the crystallization process.
Troubleshooting Steps:
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Crystallization: The product is typically isolated by precipitation or crystallization. Pouring the reaction mixture into cold water is a common method to precipitate the crude product.[2] For further purification, recrystallization from a suitable solvent like ethanol is recommended.[2]
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Filtration and Washing: Use a filter press or a centrifugal filter for large-scale filtration. Thoroughly wash the filter cake with cold water to remove any inorganic salts and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at a controlled temperature to avoid degradation.
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Color: An off-color product may indicate the presence of impurities. Recrystallization should help to improve the color. If the color persists, treatment with activated carbon during the recrystallization step may be necessary.
-
Frequently Asked Questions (FAQs)
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Q1: What are the main safety hazards associated with the large-scale production of this compound?
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A1: The primary hazards are associated with the use of chloroacetyl chloride, which is a corrosive and toxic substance.[3] It reacts violently with water, releasing toxic hydrogen chloride gas.[4][5] The reaction itself is highly exothermic and presents a risk of a thermal runaway if not properly controlled. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be worn at all times. The reaction should be conducted in a well-ventilated area, and emergency procedures for handling spills and exposures should be in place.
-
-
Q2: What are the potential impurities in this compound and how can they be controlled?
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A2: Potential impurities include unreacted 1-phenylethylamine and chloroacetyl chloride, the hydrochloride salt of 1-phenylethylamine, and byproducts from side reactions. The formation of the hydrochloride salt can be minimized by the use of a base. Unreacted starting materials and other impurities can be removed through proper washing and recrystallization of the product. Techniques like HPLC and GC-MS can be used for impurity profiling.[2][6]
-
-
Q3: Can this reaction be performed in a greener solvent?
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A3: While solvents like dichloromethane and toluene are effective, there is growing interest in using more environmentally friendly solvents. Some studies have explored the use of aqueous buffer systems for similar acylation reactions, which can be a greener alternative.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters (Illustrative)
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant Ratio | 1-phenylethylamine: 1.0 eqChloroacetyl chloride: 1.1 eqBase (Triethylamine): 1.2 eq | 1-phenylethylamine: 1.0 eqChloroacetyl chloride: 1.05 eqBase (Sodium Carbonate): 1.1 eq | Minimize excess of expensive or hazardous reagents at scale. Inorganic bases are often more cost-effective for large-scale use. |
| Solvent Volume | ~100 mL | ~100 L | Solvent volume needs to be sufficient for good mixing and heat transfer, but excessive solvent increases cost and waste. |
| Addition Time | 5-10 minutes | 1-2 hours | Slower addition at scale is crucial for managing the exotherm. |
| Reaction Temp. | 0-5 °C | 5-10 °C | Maintaining very low temperatures at a large scale can be challenging and costly. A slightly higher, but well-controlled, temperature may be more practical. |
| Work-up | Separation funnel, rotary evaporator | Jacketed reactor for quenching, filter press, vacuum oven | Equipment for handling large volumes and solids is required. |
| Typical Yield | 85-95% | 80-90% | A slight decrease in yield is common upon scale-up, but significant drops indicate process inefficiencies. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
Materials:
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1-phenylethylamine (10.0 kg, 82.5 mol)
-
Sodium Carbonate (9.6 kg, 90.8 mol)
-
Toluene (100 L)
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Chloroacetyl chloride (9.8 kg, 86.7 mol)
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Water (for quenching and washing)
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Ethanol (for recrystallization)
Equipment:
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250 L jacketed glass-lined reactor with a mechanical stirrer, temperature probe, and addition funnel/pump.
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Cooling/heating circulator for the reactor jacket.
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Filter press or centrifuge.
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Vacuum oven.
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with 1-phenylethylamine (10.0 kg) and toluene (80 L).
-
Base Addition: Add sodium carbonate (9.6 kg) to the reactor with moderate stirring.
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Cooling: Cool the reactor contents to 5-10 °C using the jacketed cooling system.
-
Chloroacetyl Chloride Addition: Slowly add chloroacetyl chloride (9.8 kg) to the reaction mixture over 1-2 hours, maintaining the internal temperature between 5-10 °C. The addition rate should be carefully controlled to prevent a temperature spike.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 10 °C for another 1-2 hours. Monitor the reaction progress by TLC or HPLC.
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Quenching: Once the reaction is complete, slowly add cold water (100 L) to the reactor to quench the reaction and dissolve the inorganic salts.
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Phase Separation: Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer with water (2 x 50 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallization: Add ethanol to the crude product and heat to dissolve. Cool the solution slowly to crystallize the pure this compound.
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Isolation and Drying: Filter the crystals using a filter press and wash with cold ethanol. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Decision tree for troubleshooting a high exotherm event during the reaction.
References
- 1. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate - Google Patents [patents.google.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 4. Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ijrpr.com [ijrpr.com]
Technical Support Center: Synthesis of 2-chloro-N-(1-phenylethyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(1-phenylethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a nucleophilic acyl substitution reaction where 1-phenylethylamine is acylated by chloroacetyl chloride. A base is used to neutralize the hydrochloric acid byproduct.[1]
Q2: Which solvents are suitable for this synthesis?
A range of aprotic solvents can be used. Common choices include chlorinated solvents like dichloromethane (DCM) and chloroform, ethers like tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene.[1][2][3][4] The choice of solvent can influence reaction rate, yield, and ease of product isolation. For a greener approach, aqueous buffer systems have also been employed for similar reactions.[1][5]
Q3: What is the role of the base in this reaction, and which one should I choose?
A base is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Tertiary amines like triethylamine (TEA) are commonly used.[1][2] Other bases such as potassium carbonate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been reported for similar acylations.[4][6]
Q4: What is the recommended reaction temperature?
The reaction is typically performed at a reduced temperature, often starting in an ice bath (0-5 °C) during the dropwise addition of the highly reactive chloroacetyl chloride to control the exothermic reaction.[1][2] The reaction may then be allowed to warm to room temperature.[1]
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard method to monitor the reaction's progress by observing the consumption of the starting amine.[1][3]
Q6: What is a typical purification method for the product?
After the reaction is complete, the mixture is often quenched with water to precipitate the crude product or to facilitate extraction.[1][2] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[2][3]
Troubleshooting Guide
Problem 1: Low or no product yield.
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Question: My reaction yield is very low. What are the potential causes and solutions related to the solvent?
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Answer:
-
Solvent Purity: Ensure your solvent is anhydrous. The presence of water in the solvent can react with chloroacetyl chloride, reducing its availability for the desired reaction.[1] Consider using a freshly opened bottle of solvent or drying it using appropriate methods.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of your starting materials and the stability of the transition state. If your starting amine has poor solubility in the chosen solvent, the reaction rate will be slow. Consider switching to a solvent that better solubilizes both reactants.
-
Reaction Temperature: While initial cooling is necessary, maintaining the temperature too low for an extended period might slow down the reaction rate, leading to incomplete conversion. After the initial addition of chloroacetyl chloride, allowing the reaction to proceed at room temperature for a few hours can improve the yield.[1]
-
Problem 2: The product is impure, with multiple spots on TLC.
-
Question: My final product shows multiple spots on TLC even after workup. How can the solvent choice contribute to this and how can I fix it?
-
Answer:
-
Side Reactions: The choice of solvent can influence the rate of side reactions. For instance, in some cases, the solvent might react with the starting materials or intermediates. While less common with the recommended solvents, ensure there are no known incompatibilities.
-
Workup and Extraction: The solvent used for extraction during the workup is critical. Ensure it provides good solubility for your product while minimizing the solubility of impurities. If you are using an organic solvent for extraction, washing the organic layer with a dilute acid solution can help remove any unreacted amine, and a wash with a dilute base solution can remove acidic impurities.
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Purification: A single recrystallization may not be sufficient. You may need to perform multiple recrystallizations or consider column chromatography for purification if impurities persist. The choice of solvent system for both techniques is crucial for effective separation.
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Solvent Effects on Synthesis: A Comparative Overview
The following table provides a representative summary of how different solvents can impact the synthesis of this compound, based on general principles and data from similar reactions.
| Solvent | Dielectric Constant | Typical Reaction Time | Typical Yield | Notes |
| Dichloromethane (DCM) | 9.1 | 2-4 hours | High | Good solubility for reactants, easy to remove post-reaction.[1] |
| Tetrahydrofuran (THF) | 7.6 | 3-6 hours | High | A good alternative to chlorinated solvents.[1][6] |
| Toluene | 2.4 | 4-8 hours | Moderate to High | Less polar, may require longer reaction times or heating.[3][4] |
| Chloroform | 4.8 | 2-4 hours | High | Similar to DCM, but with higher toxicity concerns.[2] |
| Aqueous Buffer (e.g., Phosphate) | ~80 | < 1 hour | High | A green chemistry approach that can be very efficient.[1][5] |
Experimental Protocol
This protocol is a generalized procedure for the synthesis of this compound in an organic solvent.
Materials:
-
1-phenylethylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq)[1]
-
Triethylamine (TEA) (1.1 - 1.5 eq)[1]
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Anhydrous Dichloromethane (DCM)
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.1 - 1.5 eq) in anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[1]
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Add chloroacetyl chloride (1.1 - 1.2 eq) dropwise to the cooled solution using a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.[1]
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product or prepare for extraction.
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If a precipitate forms, filter it using a Buchner funnel and wash thoroughly with cold water.
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If no precipitate forms, transfer the mixture to a separatory funnel, separate the organic layer, wash it with dilute HCl, then dilute NaHCO₃, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[2]
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting pathway for low yield in the synthesis reaction.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-chloro-N-(1-phenylethyl)acetamide, with a Focus on 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-chloro-N-(1-phenylethyl)acetamide, with a primary focus on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The information presented is intended to assist researchers in selecting the most appropriate methods for structural elucidation and purity assessment of this and similar compounds.
13C NMR Analysis of this compound
13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, offering insights into its chemical environment.
Predicted 13C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Amide) | ~166 | Typical range for amide carbonyls is 160-180 ppm. |
| CH-N (Aliphatic) | ~50 | The methine carbon attached to the nitrogen and phenyl group. |
| CH2-Cl | ~43 | The methylene carbon is deshielded by the adjacent chlorine atom. |
| C (Quaternary Phenyl) | ~142 | The aromatic carbon directly attached to the ethylamine moiety. |
| CH (Phenyl, ortho) | ~126 | Aromatic carbons ortho to the substituent. |
| CH (Phenyl, meta) | ~129 | Aromatic carbons meta to the substituent. |
| CH (Phenyl, para) | ~128 | Aromatic carbon para to the substituent. |
| CH3 | ~21 | The methyl group carbon. |
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is outlined below.
1. Sample Preparation:
- Dissolve approximately 20-50 mg of the solid this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
- Tune and match the 13C probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
- Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Spectral Width (SW): 0-220 ppm.
- Temperature: 298 K (25 °C).
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl3 at 77.16 ppm).
- Integrate the peaks if quantitative information is desired (with appropriate acquisition parameters).
Comparison with Other Analytical Techniques
While 13C NMR is invaluable for determining the carbon framework, a comprehensive characterization of this compound relies on a combination of spectroscopic techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Provides information on the number and chemical environment of unique carbon atoms. | Direct observation of the carbon skeleton. Excellent for identifying isomers. | Low natural abundance of 13C leads to lower sensitivity and longer acquisition times. |
| 1H NMR Spectroscopy | Reveals the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. | High sensitivity. Provides detailed information on proton connectivity. | Can have overlapping signals in complex molecules. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its structure through fragmentation patterns. | High sensitivity. Provides exact molecular weight. | Isomeric differentiation can be challenging. |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Fast and simple to perform. Provides a "fingerprint" of the molecule. | Does not provide detailed structural connectivity information. |
1H NMR Spectroscopy
The 1H NMR spectrum of this compound is expected to show distinct signals for each proton environment. Based on the analysis of similar compounds, the following signals are predicted:
-
A multiplet around 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
A quintet around 5.2 ppm for the methine proton (CH-N), coupled to the methyl protons and the NH proton.
-
A singlet around 4.1 ppm for the two protons of the chloromethyl group (CH2-Cl).
-
A doublet around 1.5 ppm for the three protons of the methyl group (CH3), coupled to the methine proton.
-
A broad signal for the amide proton (NH), the chemical shift of which can vary depending on concentration and solvent.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound would likely show a molecular ion peak [M]+ at m/z 197 and an [M+2]+ peak at m/z 199 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom. Key fragmentation pathways would likely involve:
-
Loss of a chlorine atom: [M-Cl]+
-
Cleavage of the C-C bond adjacent to the nitrogen: resulting in a fragment at m/z 105 (phenylethylamine cation).
-
McLafferty rearrangement: if sterically feasible.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present. For this compound, the following characteristic absorption bands are expected:
-
N-H stretch: A sharp peak around 3300 cm-1.
-
C-H stretch (aromatic): Peaks just above 3000 cm-1.
-
C-H stretch (aliphatic): Peaks just below 3000 cm-1.
-
C=O stretch (amide I band): A strong, sharp peak around 1650 cm-1.
-
N-H bend (amide II band): A peak around 1550 cm-1.
-
C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm-1.
Visualizing the Analytical Workflow and Structural Elucidation
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the spectroscopic data and the final elucidated structure.
Caption: Analytical workflow for the characterization of this compound.
Caption: Relationship between spectroscopic data and the confirmed molecular structure.
Mass Spectrometry of 2-chloro-N-(1-phenylethyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of 2-chloro-N-(1-phenylethyl)acetamide and its analogues. Due to the limited availability of direct mass spectral data for this compound, this guide leverages data from its close structural isomer, 2-chloro-N-(2-phenylethyl)acetamide, and its non-chlorinated counterpart, N-(1-phenylethyl)acetamide, to predict its fragmentation behavior and offer a comprehensive comparison. The data presented herein is crucial for the identification and characterization of this compound in complex matrices.
Comparative Analysis of Mass Spectral Data
The following table summarizes the key mass spectral data obtained under electron ionization (EI) for 2-chloro-N-(2-phenylethyl)acetamide and N-(1-phenylethyl)acetamide. The predicted molecular ion for this compound is also included.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Observed Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | C₁₀H₁₂ClNO | 197.66 | 197/199 (due to ³⁵Cl/³⁷Cl isotopes) | 120, 105, 104, 77 |
| 2-chloro-N-(2-phenylethyl)acetamide[1] | C₁₀H₁₂ClNO | 197.66 | 197/199 | 105, 104, 91, 77, 65 |
| N-(1-phenylethyl)acetamide[2] | C₁₀H₁₃NO | 163.22 | 163 | 148, 120, 105, 77 |
Predicted Fragmentation Pathway of this compound
The proposed electron ionization (EI) fragmentation pathway for this compound is initiated by the loss of a chlorine radical, followed by subsequent cleavages of the amide bond and rearrangements. The presence of the chlorine atom is expected to significantly influence the fragmentation pattern, leading to characteristic isotopic peaks for chlorine-containing fragments.
Caption: Proposed EI fragmentation of this compound.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Generalized workflow for GC-MS analysis.
Experimental Protocols
A generalized protocol for the analysis of N-acylated phenylethylamines by GC-MS is provided below. This protocol may require optimization for specific instrumentation and analytical goals.
1. Sample Preparation
-
Extraction: For samples in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. For LLE, a non-polar solvent such as ethyl acetate or dichloromethane can be used.
-
Concentration: The extract is typically concentrated under a gentle stream of nitrogen to a final volume of 100-200 µL.
-
Derivatization (Optional): While not always necessary for these compounds, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve chromatographic performance.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Discussion of Fragmentation Patterns
N-(1-phenylethyl)acetamide: The fragmentation of the non-chlorinated analogue is characterized by the initial loss of a methyl group to form the ion at m/z 148, followed by cleavage of the amide bond to produce the prominent base peak at m/z 120, corresponding to the [C₈H₁₀N]⁺ fragment.[2] The ion at m/z 105 is attributed to the tropylium ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group.
2-chloro-N-(2-phenylethyl)acetamide: In contrast, the chloro-substituted isomer exhibits a different fragmentation pattern. The base peak is observed at m/z 105, which is likely due to the stable tropylium ion formed after cleavage of the C-C bond beta to the nitrogen atom.[1] The presence of the chlorine atom is evident from the isotopic pattern of the molecular ion at m/z 197 and 199.[1] The fragment at m/z 91 corresponds to the benzyl cation.
Predicted Fragmentation of this compound: For the target analyte, the initial fragmentation is predicted to be the cleavage of the C-C bond between the chiral center and the phenyl group, leading to the formation of the [M-C₆H₅]⁺ ion. However, a more dominant fragmentation pathway is expected to be the alpha-cleavage, resulting in the formation of the ion at m/z 120 ([C₈H₁₀N]⁺) after the loss of the chloroacetyl group. Subsequent loss of a methyl group from this fragment would yield the ion at m/z 105. The presence of the chlorine atom will be a key diagnostic feature in the mass spectrum.
References
Comparative Spectroscopic Analysis of 2-chloro-N-(1-phenylethyl)acetamide
A detailed guide to the characterization of 2-chloro-N-(1-phenylethyl)acetamide using Infrared (IR) Spectroscopy, with comparisons to Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
This guide provides a comprehensive comparison of analytical techniques for the characterization of this compound, a valuable intermediate in pharmaceutical synthesis. Researchers, scientists, and drug development professionals can utilize this information to effectively identify and assess the purity of this compound. The primary focus is on Infrared (IR) spectroscopy, with detailed experimental protocols and comparative data from alternative methods.
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific chemical bonds. A comparison with the spectra of structurally related compounds, N-(1-phenylethyl)acetamide and 2-chloroacetamide, allows for a more definitive assignment of these bands.
Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | N-(1-phenylethyl)acetamide (Experimental) | 2-chloroacetamide (Experimental) |
| N-H Stretch | ~3300 - 3200 | ~3280 | ~3380, ~3190 |
| Aromatic C-H Stretch | ~3100 - 3000 | ~3060, ~3030 | - |
| Aliphatic C-H Stretch | ~3000 - 2850 | ~2970, ~2930 | ~2960 |
| Amide C=O Stretch (Amide I) | ~1660 - 1640 | ~1640 | ~1670 |
| N-H Bend (Amide II) | ~1560 - 1540 | ~1550 | ~1620 |
| Aromatic C=C Stretch | ~1600, ~1490, ~1450 | ~1605, ~1495, ~1450 | - |
| C-Cl Stretch | ~780 - 740 | - | ~760 |
Note: Predicted values for this compound are based on characteristic absorption ranges for similar N-substituted chloroacetamides.
Alternative Analytical Techniques
While IR spectroscopy is excellent for functional group identification, a comprehensive characterization of this compound benefits from the application of other analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | This compound (Predicted) | N-(1-phenylethyl)acetamide (Experimental) | 2-chloroacetamide (Experimental) |
| Amide N-H | 7.5 - 8.5 | ~6.0 - 7.0 | 7.35, 7.60[1] |
| Aromatic C-H | 7.2 - 7.4 | 7.2 - 7.4 | - |
| Methine C-H | 5.1 - 5.3 | 5.1 - 5.2 | - |
| Methylene C-H₂ | 4.0 - 4.2 | - | 4.02[1] |
| Methyl C-H₃ | 1.5 - 1.6 | ~1.5 | - |
| Acetyl C-H₃ | - | ~2.0 | - |
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | This compound (Predicted) | N-(1-phenylethyl)acetamide (Experimental) | 2-chloroacetamide (Experimental) |
| Amide C=O | ~165 | ~169 | ~167 |
| Aromatic C | 125 - 145 | 126 - 143 | - |
| Methine C-H | ~50 | ~49 | - |
| Methylene C-H₂ | ~43 | - | ~43 |
| Methyl C-H₃ | ~22 | ~22 | - |
| Acetyl C-H₃ | - | ~23 | - |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Table 4: Comparison of Key Mass Spectrometry Fragments (m/z)
| Ion | This compound (Predicted) | N-(1-phenylethyl)acetamide (Experimental) | 2-chloroacetamide (Experimental) |
| [M]⁺ | 197/199 | 163 | 93/95 |
| [M - CH₂Cl]⁺ | 148 | - | - |
| [M - COCH₂Cl]⁺ | 120 | - | - |
| [C₈H₁₀N]⁺ | 120 | 120 | - |
| [C₈H₈]⁺ | 104 | 104 | - |
| [C₆H₅]⁺ | 77 | 77 | - |
Experimental Protocols
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
This is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument and Accessory: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory containing a diamond or zinc selenide crystal is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any atmospheric or instrumental interferences.
-
Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal surface.
-
Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal.[2][3]
-
Spectrum Acquisition: The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue to remove all traces of the sample.[3]
Visualizing the Analytical Workflow
The logical flow of analyzing this compound using IR spectroscopy and complementary techniques is illustrated below.
Caption: Logical workflow for the comprehensive characterization of this compound.
References
A Comparative Guide to Analytical Methods for the Characterization of 2-chloro-N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of the chiral compound 2-chloro-N-(1-phenylethyl)acetamide. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and enantiomeric composition of this compound, which is vital in research and pharmaceutical development. This document outlines key methodologies, presents comparative data, and provides detailed experimental protocols to assist in method selection and implementation.
Structural and Enantiomeric Characterization at a Glance
The primary analytical challenges in characterizing this compound lie in confirming its chemical structure and quantifying its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the cornerstone for enantioseparation, while spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.
Comparison of Analytical Techniques
The following tables summarize the performance of various analytical methods for the characterization of this compound and its analogs.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
| Chiral Stationary Phase (CSP) Type | Mobile Phase | (R)-enantiomer Retention Time (min) | (S)-enantiomer Retention Time (min) | Selectivity (α) | Resolution (Rs) | Reference |
| Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/2-Propanol (90:10, v/v) | Data not available for the specific compound | Data not available for the specific compound | Expected > 1.1 | Expected > 1.5 | General performance for similar compounds[1][2][3] |
| Cyclodextrin-based (e.g., beta-cyclodextrin) | Acetonitrile/Water with buffer | Data not available for the specific compound | Data not available for the specific compound | Variable | Variable | General performance for phenylethylamine derivatives[4][5][6] |
Table 2: Spectroscopic Methods for Structural Characterization
| Technique | Key Parameters & Observations | Interpretation |
| ¹H NMR | Chemical shifts (δ) in ppm (CDCl₃): ~7.3 (m, 5H, Ar-H), ~5.2 (q, 1H, CH-Ph), ~4.1 (s, 2H, CH₂-Cl), ~2.1 (s, 3H, C(O)CH₃), ~1.6 (d, 3H, CH-CH₃), ~6.5 (br s, 1H, NH). | Confirms the presence of the phenyl, ethyl, acetamide, and chloroacetyl groups and their connectivity. |
| ¹³C NMR | Chemical shifts (δ) in ppm (CDCl₃): ~165 (C=O), ~140 (Ar-C), ~128-126 (Ar-CH), ~50 (CH-Ph), ~43 (CH₂-Cl), ~22 (CH-CH₃). | Provides information on the carbon skeleton of the molecule. |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z 197. Key Fragments: m/z 105 ([C₆H₅CHCH₃]⁺), m/z 91 ([C₇H₇]⁺), m/z 77 ([C₆H₅]⁺), m/z 43 ([CH₃CO]⁺). | Confirms the molecular weight and provides structural information through characteristic fragmentation patterns.[7][8] |
| FTIR Spectroscopy | Characteristic absorption bands (cm⁻¹): ~3280 (N-H stretch), ~3060 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~750 (C-Cl stretch). | Identifies key functional groups present in the molecule.[9] |
Note: The NMR and FTIR data are predicted based on the analysis of structurally related compounds, such as N-(1-phenylethyl)acetamide and other N-substituted chloroacetamides.[10][11][12]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV detector
Chromatographic Conditions (General Method):
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to record include chemical shifts (δ) in ppm, multiplicity (s, d, t, q, m), coupling constants (J) in Hz, and integration.
-
¹³C NMR: Acquire the spectrum with proton decoupling.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC-MS Conditions (General Method):
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
Workflow and Visualization
The logical flow for the complete characterization of this compound involves a series of steps, from initial purity assessment to definitive structural and enantiomeric analysis.
Caption: Analytical workflow for the characterization of this compound.
This guide provides a foundational framework for the analytical characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific instrumentation and sample requirements. The combination of chromatographic and spectroscopic techniques is essential for a comprehensive and reliable characterization of this and other chiral molecules.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral discrimination of phenethylamines with beta-cyclodextrin and heptakis(2,3-di-O-acetyl)beta-cyclodextrin by capillary electrophoresis and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Benzyl Phenethanolamine-β-Cyclodextrin Bonded Phase: Chiral Chromatography Performance and Application for LC-MS/MS Analysis of Pesticide Enantiomers in Fruits and Vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. whitman.edu [whitman.edu]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum [chemicalbook.com]
- 11. N-(2-CHLOROETHYL)ACETAMIDE(7355-58-0) 1H NMR [m.chemicalbook.com]
- 12. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Chiral Purity of 2-chloro-N-(1-phenylethyl)acetamide by HPLC
The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of 2-chloro-N-(1-phenylethyl)acetamide, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
While HPLC is a predominant technique for chiral separations, other methods can also be employed. The following table compares potential analytical techniques for determining the chiral purity of this compound.
| Analytical Technique | Stationary Phase/Selector | Mobile Phase/Carrier Gas | Advantages | Disadvantages |
| Chiral HPLC (Normal Phase) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | n-Hexane / 2-Propanol / Diethylamine | High efficiency and resolution, broad applicability for various chiral compounds.[1] | Requires non-polar solvents, which may have solubility issues for some samples. |
| Chiral HPLC (Reversed-Phase) | Derivatized cyclodextrins or polysaccharide-based CSPs | Acetonitrile / Water or Methanol / Water with additives | Compatible with aqueous samples, often MS-compatible. | May offer lower selectivity for some compounds compared to normal phase. |
| Chiral Supercritical Fluid Chromatography (SFC) | Same as Chiral HPLC | Supercritical CO2 with co-solvents (e.g., Methanol) | Fast separations, reduced solvent consumption, "green" technique. | Requires specialized instrumentation. |
| Gas Chromatography (GC) with Chiral Column | Chiral stationary phases (e.g., cyclodextrin derivatives) | Inert gas (e.g., Helium, Nitrogen) | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| Capillary Electrophoresis (CE) with Chiral Selector | Chiral selector added to the buffer (e.g., cyclodextrins) | Aqueous or non-aqueous buffers | High efficiency, low sample and reagent consumption.[2] | Lower sensitivity for some applications, can be less robust than HPLC. |
| NMR Spectroscopy with Chiral Shift Reagents | Chiral lanthanide shift reagents | Deuterated solvents | Provides structural information, no separation required. | Lower sensitivity and accuracy for determining low levels of enantiomeric impurity. |
Experimental Workflow for Chiral Purity Determination
The following diagram illustrates a typical workflow for determining the chiral purity of this compound using HPLC.
Caption: A flowchart of the key steps involved in determining the chiral purity of a sample using HPLC.
Detailed Experimental Protocol: Chiral HPLC Method
This protocol is based on a method developed for a structurally similar compound, (2-Chlorobenzyl)(1-phenylethyl)amine, and is expected to provide good resolution for the enantiomers of this compound.[1] Optimization may be required for baseline separation.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose or amylose, is recommended due to their broad applicability in separating a wide range of chiral compounds.[1][3]
-
Reagents: n-Hexane (HPLC grade), 2-Propanol (HPLC grade), Diethylamine (DEA).
-
Sample: this compound.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 10 µL[1] |
3. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Serially dilute the stock solution with the mobile phase to prepare working standards of appropriate concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
4. Analysis
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the prepared sample solution and record the chromatogram.
-
The two enantiomers should be separated, appearing as two distinct peaks.
5. Data Processing
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the percentage of each enantiomer using the following formula:
% Enantiomer = (Area of one enantiomer peak / Total area of both enantiomer peaks) x 100
-
Determine the enantiomeric excess (% ee) using the formula:
% ee = |(% Enantiomer 1 - % Enantiomer 2)|
Method Development and Optimization
For achieving optimal separation, several parameters can be adjusted:
-
Mobile Phase Composition: The ratio of n-Hexane to 2-Propanol can be varied to optimize the retention times and resolution of the enantiomers.
-
Additive: The concentration of the basic additive (diethylamine) can be modified to improve peak shape and resolution.
-
Flow Rate: Adjusting the flow rate can influence the analysis time and separation efficiency.
-
Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.
By following this guide, researchers can effectively establish a reliable HPLC method for the determination of the chiral purity of this compound and make informed decisions when selecting an appropriate analytical technique.
References
A Comparative Guide to the Reactivity of 2-chloro-N-(1-phenylethyl)acetamide and other N-substituted Chloroacetamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-chloro-N-(1-phenylethyl)acetamide alongside other N-substituted chloroacetamides. The content is grounded in established principles of organic chemistry and supported by available experimental data from scientific literature. This document aims to assist researchers in understanding the structure-reactivity relationships within this class of compounds, which are crucial for applications in drug design, particularly as covalent inhibitors, and in synthetic chemistry.
Introduction to Reactivity in N-substituted Chloroacetamides
N-substituted chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various alkyl or aryl groups. Their chemical reactivity is predominantly centered on the carbon-chlorine bond, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating reactions with a wide range of nucleophiles. This reactivity is fundamental to their use as alkylating agents in both biological and synthetic contexts.
The primary mechanism governing the reactivity of these compounds is the bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this concerted, one-step process, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.[3] The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and, most importantly for this comparison, the structure of the N-substituent.
Comparative Reactivity Analysis
Electronic Effects
The electronic nature of the N-substituent can influence the electrophilicity of the α-carbon (the carbon bonded to the chlorine).
-
N-Aryl Substituents: When the nitrogen is attached to an aromatic ring (N-aryl), the lone pair of electrons on the nitrogen can be delocalized into the aromatic system. This delocalization reduces the electron-donating capacity of the nitrogen towards the amide carbonyl group. Consequently, the carbonyl group can exert a stronger electron-withdrawing effect on the α-carbon, making it more electrophilic and thus more reactive towards nucleophiles. Substituents on the aryl ring will further modulate this effect. Electron-withdrawing groups on the ring will enhance reactivity, while electron-donating groups will decrease it.
-
N-Alkyl Substituents: Alkyl groups are generally electron-donating. An N-alkyl substituent will increase the electron density on the nitrogen atom. This, in turn, can slightly decrease the electron-withdrawing pull of the amide group on the α-carbon, making it less electrophilic compared to its N-aryl counterparts.
For This compound , the nitrogen atom is attached to an alkyl group (the 1-phenylethyl group). Although this group contains a phenyl ring, it is not directly conjugated with the nitrogen lone pair. Therefore, its electronic influence is primarily that of a secondary alkyl group, which is electron-donating. This would suggest that, based on electronic effects alone, this compound might be slightly less reactive than N-phenyl chloroacetamide.
Steric Hindrance
The SN2 reaction involves a backside attack of the nucleophile on the α-carbon.[4] The transition state is a pentacoordinate species.[4] Therefore, bulky substituents near the reaction center can significantly hinder the approach of the nucleophile, slowing down the reaction rate.
-
Comparison of N-Substituents: The size and branching of the N-substituent are critical. A small N-alkyl group like methyl will present minimal steric hindrance. As the alkyl group becomes larger and more branched, such as with an isopropyl or a t-butyl group, the steric hindrance increases, and the reaction rate is expected to decrease.
-
This compound: The N-(1-phenylethyl) group is relatively bulky due to the presence of the phenyl ring and the branching at the carbon attached to the nitrogen. This steric bulk would be expected to hinder the approach of a nucleophile to the α-carbon, thereby reducing its reactivity compared to N-substituted chloroacetamides with smaller, less branched substituents (e.g., N-methyl or N-ethyl chloroacetamide).
Overall Reactivity Prediction for this compound:
Considering both electronic and steric factors, it is predicted that this compound will be less reactive than simple N-aryl chloroacetamides (like N-phenyl chloroacetamide) and less reactive than N-alkyl chloroacetamides with small, unbranched alkyl groups. The significant steric hindrance of the 1-phenylethyl group is likely the dominant factor in reducing its reactivity.
Quantitative Reactivity Data
While a direct comparative dataset for our target molecule is elusive, the following tables present kinetic data for the reaction of other N-substituted chloroacetamides with nucleophiles, which can serve as a benchmark for understanding the reactivity landscape.
Table 1: Second-Order Rate Constants for the Reaction of N-Phenylchloroacetamide with Various Thiols [1]
| Thiol Nucleophile | pKa of Thiol | Second-Order Rate Constant (k2) [M-1s-1] |
| 2-Mercaptoethanol | 9.5 | 0.13 ± 0.01 |
| 3-Mercaptopropionic acid | 10.2 | 0.04 ± 0.003 |
| Cysteine | 8.3 | 0.89 ± 0.05 |
| Homocysteine | 8.8 | 0.45 ± 0.03 |
Reaction conditions: pH 7.4, 25 °C. Data extracted from a kinetic study on thiol addition to N-phenylchloroacetamide.[1]
Table 2: Second-Order Rate Constants for Reactions of Chloroacetanilide Herbicides with Thiosulfate [5]
| Chloroacetamide | Structure | Second-Order Rate Constant (kNuc) with S2O32- [M-1s-1] |
| Propachlor | N-isopropyl-2-chloroacetanilide | 1.1 x 10-3 |
| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | 3.2 x 10-4 |
Reaction conditions: Aqueous solution. Data extracted from a study on the nucleophilic substitution reactions of chloroacetanilide herbicides.[5]
These tables illustrate the measurable differences in reactivity among various N-substituted chloroacetamides. The data in Table 1 provides a baseline for the reactivity of an N-aryl chloroacetamide, while Table 2 shows how more complex and sterically hindered substituents, as found in herbicides like alachlor, lead to lower reaction rates.
Experimental Protocols
The following is a detailed protocol for determining the second-order rate constant of the reaction between an N-substituted chloroacetamide and a thiol nucleophile, based on the methodology described in the literature.[1][2]
Kinetic Measurement of Nucleophilic Substitution by a Thiol
Objective: To determine the second-order rate constant for the reaction of an N-substituted chloroacetamide with a thiol nucleophile by monitoring the reaction progress spectrophotometrically.
Materials:
-
N-substituted chloroacetamide (e.g., this compound)
-
Thiol nucleophile (e.g., 2-mercaptoethanol, cysteine)
-
Buffered solution (e.g., 100 mM phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Stock solutions of the chloroacetamide and the thiol in the buffer.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the N-substituted chloroacetamide in the chosen buffer. The concentration should be such that after dilution in the reaction mixture, the absorbance change is measurable.
-
Prepare a stock solution of the thiol nucleophile in the same buffer. To ensure pseudo-first-order conditions, the thiol concentration should be at least 10-fold higher than the chloroacetamide concentration in the final reaction mixture.
-
-
Spectrophotometric Monitoring:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volume of the thiol solution and buffer to achieve the desired final concentration.
-
Initiate the reaction by adding a small volume of the chloroacetamide stock solution to the cuvette. Quickly mix the solution by inverting the cuvette.
-
Immediately start monitoring the change in absorbance at a wavelength where either the reactant or the product has a significant and distinct absorbance. The choice of wavelength will depend on the specific reactants and may need to be determined by running initial UV-Vis scans.
-
-
Data Acquisition:
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the thiol in large excess), the reaction will follow first-order kinetics with respect to the chloroacetamide. The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential decay equation: At = A∞ + (A0 - A∞)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the end of the reaction.
-
Alternatively, a plot of ln(At - A∞) versus time will yield a straight line with a slope of -kobs.
-
To determine the second-order rate constant (k2), repeat the experiment at several different concentrations of the thiol nucleophile while keeping the chloroacetamide concentration constant.
-
Plot the obtained kobs values against the corresponding thiol concentrations. The slope of this line will be the second-order rate constant (k2).
kobs = k2[Thiol]
-
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the SN2 reaction mechanism for N-substituted chloroacetamides and a general workflow for the kinetic analysis described above.
Caption: The SN2 reaction mechanism for N-substituted chloroacetamides.
Caption: Experimental workflow for determining the second-order rate constant.
References
- 1. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Chlorination on the Biological Activity of N-(1-phenylethyl)acetamide: A Comparative Analysis
Introduction to N-(1-phenylethyl)acetamide and its Chloro-Analog
N-(1-phenylethyl)acetamide is a chiral acetamide derivative that has been investigated for a range of biological activities, including potential antimicrobial, analgesic, and neuroprotective effects.[1] It also serves as a versatile intermediate in the synthesis of pharmaceuticals.[1] The introduction of a chlorine atom to the acetyl group, forming 2-chloro-N-(1-phenylethyl)acetamide, is a common synthetic modification intended to enhance the electrophilicity of the carbonyl carbon and introduce a leaving group, which can significantly alter the molecule's interaction with biological targets.
The Influence of Chlorination: A General Perspective
Studies on various acetamide derivatives have demonstrated that the presence of a chlorine atom can be crucial for or significantly enhance biological activity. For instance, the antimicrobial activity of N-(2-hydroxyphenyl) acetamide against Candida albicans was only observed in its chlorinated form, 2-chloro-N-(2-hydroxyphenyl)acetamide, which inhibited 96.6% of the tested strains.[2] Similarly, the addition of a chloro group to N-(4-fluoro-3-nitrophenyl)acetamide was investigated to assess its impact on antibacterial activity against Klebsiella pneumoniae.[2] This suggests that chlorination is a key strategy in the design of bioactive acetamides. Generally, 2-chloro-N-alkyl/aryl acetamide derivatives have demonstrated promising antibacterial and antifungal activities.[3]
Comparative Biological Activity: An Evidence-Based Projection
Based on the available literature for related compounds, a direct comparison of this compound and N-(1-phenylethyl)acetamide would likely reveal a significant enhancement in certain biological activities upon chlorination. The following table summarizes the potential activities and illustrates the expected trend with hypothetical quantitative data.
| Biological Activity | This compound | N-(1-phenylethyl)acetamide |
| Antimicrobial Activity | ||
| Gram-positive Bacteria (e.g., S. aureus) | Expected to be active | Potentially weak or inactive |
| Gram-negative Bacteria (e.g., E. coli) | Expected to be active | Potentially weak or inactive |
| Fungi (e.g., C. albicans) | Expected to be active | Potentially weak or inactive |
| Analgesic Activity | ||
| Central Analgesic Effect | Potentially enhanced | Moderate activity |
| Peripheral Analgesic Effect | Potentially enhanced | Moderate activity |
| Neuroprotective Activity | ||
| Protection against oxidative stress | To be determined | Preliminary evidence suggests potential |
Experimental Protocols for Validation
To empirically validate the projected biological activities, the following experimental protocols are recommended.
Antimicrobial Activity Assessment
A standard method to evaluate antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Analgesic Activity Assessment
The hot-plate test is a common method to evaluate centrally mediated analgesic activity.
Workflow for the Hot-Plate Analgesic Assay.
Proposed Signaling Pathway for Analgesic Activity
The analgesic effects of many acetamide derivatives are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain signaling pathways. It is plausible that this compound may exert its analgesic effects through a similar mechanism.
Proposed Inhibition of the Cyclooxygenase Pathway.
Conclusion
The addition of a chlorine atom to the N-(1-phenylethyl)acetamide scaffold is anticipated to enhance its biological activities, particularly its antimicrobial and potentially its analgesic properties. This comparative guide provides a framework for understanding and validating these expected differences. The provided experimental protocols and the proposed mechanism of action offer a clear path for researchers to systematically evaluate these compounds and unlock their therapeutic potential. Further in-depth studies are warranted to isolate and quantify the specific effects and to elucidate the precise molecular mechanisms involved.
References
Spectroscopic Validation of 2-chloro-N-(1-phenylethyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for the validation of 2-chloro-N-(1-phenylethyl)acetamide. Due to the limited availability of public domain spectral data for this compound, this document utilizes data from closely related structural analogs to provide a representative spectroscopic profile. The principles and methodologies described herein are directly applicable to the analysis of the target compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for compounds structurally related to this compound. These analogs provide a basis for predicting the expected spectral features of the target compound.
Table 1: ¹H NMR Spectroscopic Data of 2-chloro-N-acetamide Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | - | Signal |
| 7.10-7.20 (m, 3H, Ar-H) | ||
| 4.21 (s, 2H, COCH₂Cl) | ||
| 2.20 (s, 6H, Ar-CH₃) | ||
| 2-chloro-N-phenylacetamide | - | Data not readily available in search results |
| N-(2-chloroethyl)acetamide [1] | - | Specific shifts not provided, but spectrum available |
Table 2: ¹³C NMR Spectroscopic Data of 2-chloro-N-acetamide Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide [2] | - | 164.5 (C=O), 135.5 (Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 43.8 (COCH₂Cl), 18.4 (Ar-CH₃) |
| 2-chloro-N-phenylacetamide | - | Data not readily available in search results |
Table 3: IR Spectroscopic Data of 2-chloro-N-acetamide Derivatives
| Compound | Sample Prep | Key Absorptions (cm⁻¹) |
| 2-chloro-N-phenylacetamide [3] | KBr disc, nujol mull | 3280-3300 (N-H stretch), 1660-1680 (C=O stretch, Amide I), 1530-1550 (N-H bend, Amide II), 750-770 (C-Cl stretch) |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide [4] | - | Spectrum available, specific peaks not listed |
| 2-chloro-N-alkyl/aryl acetamide derivatives [5] | - | General ranges: 3271-3287 (N-H stretch), 1658-1670 (C=O stretch) |
Table 4: Mass Spectrometry Data of 2-chloro-N-acetamide Derivatives
| Compound | Ionization Method | Key Fragments (m/z) |
| 2-chloro-N-phenylacetamide [3] | EI, 75 eV | 169 [M⁺], 171 [M+2⁺], 93, 77 |
| 2-chloro-N-(2-phenylethyl)acetamide [6] | - | Data available through PubChem, key fragments not listed in snippet |
| 2-chloro-N-methyl-N-phenylacetamide [5] | GC-MS | 183 [M⁺], 148, 106 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the chemical environment of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals to determine proton ratios. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to a temperature that ensures vaporization without decomposition (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Energy: Typically 70 eV for EI.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis: Identify the molecular ion peak [M⁺] and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine ([M⁺] and [M+2⁺] in an approximate 3:1 ratio) is a key diagnostic feature.
Workflow and Data Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of a newly synthesized compound like this compound.
Caption: Logical workflow for spectroscopic data validation.
References
- 1. N-(2-CHLOROETHYL)ACETAMIDE(7355-58-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum [chemicalbook.com]
- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) IR Spectrum [chemicalbook.com]
- 5. ijpsr.info [ijpsr.info]
- 6. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of 2-Chloro-N-acetamide Derivatives
A guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-chloro-N-(1-phenylethyl)acetamide and its analogs through X-ray crystallography.
Comparison of Crystallographic Data
The solid-state architecture of molecules is defined by their crystal packing and intermolecular interactions. Understanding these features is paramount in drug development for predicting properties like solubility and bioavailability. Below is a comparison of the crystallographic data for two derivatives of 2-chloro-N-phenylacetamide, which serve as valuable comparators for the title compound class.
| Parameter | 2-Chloro-N-phenylacetamide | 2-Chloro-N-(2,4-dinitrophenyl)acetamide |
| Formula | C8H8ClNO | C8H6ClN3O5 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n |
| a (Å) | 5.0623 (15) | Not specified |
| b (Å) | Not specified | Not specified |
| c (Å) | Not specified | Not specified |
| β (°) | 102.13 (3) | Not specified |
| Volume (ų) | Not specified | Not specified |
| Z | 4 | Not specified |
| Key Interactions | N—H⋯O hydrogen bonds forming infinite chains.[1] | Intramolecular N–H⋯O hydrogen bonding; intermolecular C–H⋯O and C–H⋯Cl interactions.[1][2] |
Experimental Protocols
The determination of the crystal structure of these compounds by X-ray diffraction typically follows a standardized workflow. The detailed experimental protocols, as synthesized from literature, are provided below.
Synthesis and Crystallization
The synthesis of 2-chloro-N-acetamide derivatives is generally achieved by reacting an appropriate aniline with chloroacetyl chloride.[3][4] For instance, 2-Chloro-N-phenylacetamide can be prepared by reacting aniline with chloroacetyl chloride in glacial acetic acid.[3][4]
The general procedure for obtaining single crystals suitable for X-ray diffraction involves:
-
Synthesis: The respective N-substituted chloroacetamide derivative is synthesized.
-
Purification: The crude product is purified, often by recrystallization from a suitable solvent like ethanol.
-
Crystal Growth: Single crystals are grown from a solution of the purified compound, for example, by slow evaporation of an ethanol solution.[1]
X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often 293 K.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]
Visualizing the Workflow
The process from compound synthesis to structural elucidation can be visualized as a clear workflow. The following diagram illustrates the key stages involved in the X-ray crystallography of 2-chloro-N-acetamide derivatives.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction is the gold standard for determining molecular structures in the solid state, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the chemical structure of the synthesized compounds in solution.[1][2]
-
Mass Spectrometry (MS): ESI-MS or other mass spectrometry techniques are used to confirm the molecular weight of the synthesized compounds.[1][2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule and can be sensitive to hydrogen bonding interactions.
-
Powder X-ray Diffraction (PXRD): PXRD can be used to analyze the bulk crystalline material and to identify different polymorphic forms.
By combining the detailed structural information from single-crystal X-ray diffraction with data from these other analytical techniques, a comprehensive understanding of the chemical and physical properties of this compound derivatives can be achieved. This integrated approach is essential for the successful design and development of new pharmaceutical agents.
References
comparative study of different synthetic routes for 2-chloro-N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the production of 2-chloro-N-(1-phenylethyl)acetamide, a key intermediate in the synthesis of various biologically active compounds. The comparison focuses on traditional, modern, and green chemical approaches, offering insights into their efficiency, environmental impact, and scalability. Experimental data from literature on analogous compounds is presented to provide a quantitative basis for comparison.
Executive Summary
The synthesis of this compound is most commonly achieved through the acylation of 1-phenylethylamine with chloroacetyl chloride. This guide evaluates three primary synthetic strategies: the conventional Schotten-Baumann reaction, microwave-assisted synthesis, and emerging green and flow chemistry techniques. Microwave-assisted synthesis demonstrates significant advantages in terms of reaction time and often provides higher yields compared to conventional methods. Green chemistry approaches offer a more sustainable alternative with simplified workup procedures, while flow chemistry presents a scalable and highly controlled manufacturing process.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative parameters for the different synthetic routes to N-substituted chloroacetamides. Data for closely related N-arylacetamides are included to provide a comparative benchmark.
| Synthetic Route | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional (Schotten-Baumann) | 2 - 15 hours | 70 - 85 | Well-established, reliable | Long reaction times, use of volatile organic solvents |
| Microwave-Assisted Synthesis | 2 - 10 minutes | 80 - 95[1][2] | Drastic reduction in reaction time, often higher yields[1][2] | Requires specialized equipment |
| Green Synthesis (Aqueous Media) | 15 - 30 minutes | 90 - 95 | Environmentally friendly, simplified product isolation[3] | Substrate scope may be limited |
| Flow Chemistry | Continuous (residence time in seconds to minutes) | High (often >90) | High throughput, excellent process control, enhanced safety | High initial setup cost |
Experimental Protocols
Conventional Synthesis: The Schotten-Baumann Reaction
This classical method involves the acylation of an amine with an acid chloride in a biphasic system with a base to neutralize the generated hydrochloric acid.[4][5]
Materials:
-
1-phenylethylamine
-
Chloroacetyl chloride
-
Sodium hydroxide (or triethylamine)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-phenylethylamine (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C with stirring.
-
In a separate vessel, prepare a solution of sodium hydroxide (1.1 equivalents) in water.
-
Add the chloroacetyl chloride (1.05 equivalents) dropwise to the stirred amine solution, maintaining the temperature below 10 °C.
-
Simultaneously or subsequently, add the sodium hydroxide solution dropwise to neutralize the HCl formed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the rate of reaction, leading to a significant reduction in reaction time and often improved yields.[6][7]
Materials:
-
1-phenylethylamine
-
Chloroacetyl chloride
-
Potassium carbonate (or another suitable base)
-
Chloroform (or a microwave-transparent solvent)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine 1-phenylethylamine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in chloroform.
-
Add chloroacetyl chloride (1.1 equivalents) to the mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 80 °C) for 5-10 minutes.[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the mixture to remove the base and any inorganic byproducts.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product.
-
Further purification can be achieved by recrystallization if necessary.
Green Synthesis in Aqueous Media
This environmentally benign approach utilizes water or a phosphate buffer as the reaction medium, eliminating the need for volatile organic solvents.[3]
Materials:
-
1-phenylethylamine
-
Chloroacetyl chloride
-
Phosphate buffer (pH 7.4) or water with a mild base (e.g., sodium bicarbonate)
-
Magnetic stirrer
-
Beaker or flask
Procedure:
-
Suspend 1-phenylethylamine (1.0 equivalent) in a phosphate buffer (pH 7.4) or water containing sodium bicarbonate.
-
Stir the suspension vigorously at room temperature.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring suspension.
-
Continue stirring for 15-30 minutes. The product will often precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the product thoroughly with cold water to remove any unreacted starting materials and salts.
-
Dry the purified this compound.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic routes.
References
Safety Operating Guide
Proper Disposal of 2-chloro-N-(1-phenylethyl)acetamide: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 2-chloro-N-(1-phenylethyl)acetamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Assessment
Before handling, it is crucial to characterize the waste. While a specific Safety Data Sheet (SDS) for this compound should be consulted, data from similar compounds, such as 2-chloroacetamide, indicate significant hazards.[1][2][3] The generator of the waste is responsible for determining if it is hazardous.[4][5]
Hazard Profile Summary (Based on 2-chloroacetamide)
| Hazard Classification | GHS Code / Statement | Description |
|---|---|---|
| Acute Oral Toxicity | H301 | Toxic if swallowed.[1][6] |
| Skin Irritation / Sensitization | H315 / H317 | Causes skin irritation and may cause an allergic skin reaction.[1][6] |
| Eye Damage / Irritation | H318 / H319 | Causes serious eye damage or irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[3][6] |
| Aquatic Hazard | H402 | Harmful to aquatic life.[7] |
Required Personal Protective Equipment (PPE)
To minimize exposure during handling and disposal preparation, all personnel must use appropriate PPE.
-
Hand Protection : Wear inspected, chemical-resistant gloves (e.g., nitrile).[2]
-
Eye/Face Protection : Use chemical safety goggles or a face shield.[2][8]
-
Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[2][8] Contaminated clothing must be removed and washed before reuse.[6]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a particulate filter respirator or work within a certified chemical fume hood.[2][7]
Step-by-Step Disposal Protocol
The proper management of chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][9] The following steps ensure compliance and safety.
Step 1: Segregation
-
Keep this compound waste separate from other waste streams, especially incompatible materials like strong acids, bases, and oxidizing agents.[2][10]
-
Do not mix solid and liquid waste.[11]
-
Never add waste to an unmarked container or a container with unknown contents.[12]
Step 2: Containment
-
Use only approved, leak-proof containers that are chemically compatible with the waste.[11][12][13]
-
Keep waste containers tightly sealed except when adding waste.[12][13]
-
Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[13][14]
-
Ensure the SAA is away from heat sources and has secondary containment to manage potential spills.[11][12]
Step 3: Labeling
-
Properly label the waste container as soon as waste is first added.[13]
-
The label must include:
Step 4: Disposal
-
Do not dispose of this chemical down the drain or in regular trash.[7][10]
-
The primary and recommended method of disposal is to use a licensed professional waste disposal service.[7][12][15] These companies are equipped to handle, transport, and dispose of hazardous waste in accordance with all federal, state, and local regulations.[12][15][16]
-
For final disposal, methods such as high-temperature incineration at a permitted hazardous waste facility are often employed to destroy the chemical structure and minimize environmental impact.[7][15]
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate : Evacuate non-essential personnel from the immediate area.[7]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Cover drains to prevent entry into the sewer system.
-
Clean-up :
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.
Caption: A workflow illustrating the key steps for the safe handling and compliant disposal of hazardous chemical waste in a laboratory setting.
References
- 1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. youtube.com [youtube.com]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. chemos.de [chemos.de]
- 7. eurofinsus.com [eurofinsus.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. actenviro.com [actenviro.com]
- 16. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Essential Safety and Operational Guide for Handling 2-chloro-N-(1-phenylethyl)acetamide
This guide provides critical safety and logistical information for the handling and disposal of 2-chloro-N-(1-phenylethyl)acetamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for the compound and structurally similar chemicals, the primary hazards include skin irritation, serious eye irritation or damage, and respiratory irritation. Some related compounds also suggest potential for acute toxicity and reproductive harm.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Specifications & Use Case |
| Minimum PPE | Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe Shoes | Required for all work in a laboratory where chemical hazards are present. |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental splashes. Double gloving is recommended for enhanced safety. Contaminated gloves should be removed and replaced immediately.[1] |
| Eye and Face Protection | Chemical Splash Goggles | Required to protect against liquid splashes and chemical vapors.[1][3] |
| Face Shield (worn over goggles) | Recommended when there is a significant risk of splashing, such as during the transfer of large volumes or when conducting reactions under pressure. | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid and solution forms of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | Required if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed to select the appropriate respirator, and users must be fit-tested and trained.[4][5] | |
| Body Protection | Chemical-resistant Apron or Gown | Recommended when a higher risk of splashes or contamination is present. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring safety. The following steps outline the procedural sequence for handling and disposing of this compound.
Step 1: Preparation and Precautionary Measures
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with disposable, absorbent bench paper.
-
Assemble Materials: Gather all necessary equipment and reagents before introducing the chemical to the work area.
Step 2: Chemical Handling
-
Weighing: If handling the solid form, weigh the compound within the fume hood to prevent the inhalation of dust particles. Use a tared, sealed container to minimize transfers.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
Step 3: Storage
-
Container: Store this compound in a tightly sealed and clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be secure and accessible only to authorized personnel.[1]
Step 4: Spill and Emergency Procedures
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and contact the institutional safety office immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Step 5: Decontamination and Disposal
-
Decontaminate Work Area: After use, wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Dispose of Consumables: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.
-
Chemical Waste: Dispose of unused this compound and reaction waste in a designated, labeled hazardous waste container.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[6][7]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
